2,3-Dehydro-3,4-dihydro ivermectin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C48H74O14 |
|---|---|
分子量 |
875.1 g/mol |
IUPAC名 |
(4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,22S,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29-,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChIキー |
AZSRBVAPBFWEGT-UQJGBDTDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(=C[C@@H]([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
正規SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
製品の起源 |
United States |
Foundational & Exploratory
Structure Elucidation of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of 16-membered macrocyclic lactones. During its synthesis, storage, and under stress conditions, various related substances, including degradation products and process impurities, can arise. The identification and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of ivermectin drug products.
This technical guide focuses on the structure elucidation of a specific ivermectin impurity known as 2,3-Dehydro-3,4-dihydro ivermectin . This compound is listed in the European Pharmacopoeia as Ivermectin EP Impurity I . Its proper identification is crucial for release testing and stability studies of ivermectin.
The structure of this compound is characterized by the introduction of a double bond between the C2 and C3 positions and the saturation of the C3-C4 bond relative to the parent ivermectin structure. This guide will outline the methodologies and data integral to confirming this structure.
Basic Information:
| Identifier | Value |
| Systematic Name | (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a |
| Common Names | This compound, Ivermectin EP Impurity I |
| CAS Number | 1135339-49-9 |
| Molecular Formula | C₄₈H₇₄O₁₄ |
| Molecular Weight | 875.09 g/mol |
Analytical Strategy for Structure Elucidation
The definitive identification of this compound relies on a combination of chromatographic separation and spectroscopic analysis. A typical workflow involves the isolation of the impurity from the bulk ivermectin drug substance, followed by detailed characterization using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are based on methodologies reported for the analysis of ivermectin and its degradation products.
Isolation by Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To isolate a sufficient quantity of this compound for spectroscopic analysis.
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. The exact composition should be optimized to achieve sufficient resolution between ivermectin and its impurities.
-
Flow Rate: Appropriate for the column dimensions, typically in the range of 15-25 mL/min.
-
Detection: UV detection at a wavelength where ivermectin and its impurities show significant absorbance (e.g., 245 nm).
-
Procedure:
-
Dissolve a known quantity of ivermectin bulk material, potentially enriched with the impurity through forced degradation, in the mobile phase or a suitable solvent.
-
Perform repeated injections onto the preparative HPLC system.
-
Collect the fractions corresponding to the elution time of this compound.
-
Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass and elemental composition of the impurity and to study its fragmentation pattern.
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for avermectins.
-
Procedure:
-
Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
-
Analyze the fragmentation data to identify characteristic losses and structural fragments that can help in elucidating the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR to observe the chemical shifts of all proton and carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
Procedure:
-
Dissolve an adequate amount of the isolated impurity in the chosen deuterated solvent.
-
Acquire the suite of 1D and 2D NMR spectra.
-
Process and analyze the spectra to assign all proton and carbon signals and to piece together the molecular structure.
-
Data Presentation
While the full experimental dataset for this compound is not publicly available in its entirety, this section outlines how the data would be presented for a comprehensive analysis.
Mass Spectrometry Data
The HRMS data would confirm the elemental composition, and the MS/MS data would provide evidence for the structural modifications compared to ivermectin.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₄₈H₇₄O₁₄ |
| Monoisotopic Mass | 874.5079 g/mol |
| Observed [M+H]⁺ | Value to be determined experimentally |
| Observed [M+Na]⁺ | Value to be determined experimentally |
| Key MS/MS Fragments | Fragments corresponding to the loss of the disaccharide moiety and specific cleavages of the macrocyclic ring. The fragmentation pattern would be compared to that of ivermectin to pinpoint the location of the structural changes. |
NMR Spectroscopic Data
The NMR data is the most definitive for structure elucidation. The key differences in the ¹H and ¹³C NMR spectra of this compound compared to ivermectin would be observed in the signals corresponding to the C2, C3, and C4 positions.
Table of Expected ¹H and ¹³C NMR Chemical Shift Changes (in CDCl₃):
| Position | Ivermectin (Approx. δ) | This compound (Expected δ and Multiplicity) | Rationale for Change |
| H-2 | ~3.9 ppm | Expected to be absent or shifted significantly due to the double bond. | Change in hybridization from sp³ to sp². |
| H-3 | ~5.8 ppm | Expected to be shifted downfield and show coupling to H-4. | Olefinic proton in a new electronic environment. |
| H-4 | ~3.3 ppm | Expected to be shifted, with a different multiplicity due to the saturated C3-C4 bond. | Change from an allylic to an aliphatic environment. |
| C-2 | ~67 ppm | Expected to be shifted downfield into the olefinic region (~120-140 ppm). | Change in hybridization from sp³ to sp². |
| C-3 | ~138 ppm | Expected to be in the olefinic region (~120-140 ppm). | Change in hybridization from sp³ to sp². |
| C-4 | ~40 ppm | Expected to show a slight upfield or downfield shift. | Change in the electronic environment due to the adjacent double bond. |
Note: The exact chemical shifts and coupling constants would need to be determined from the experimental spectra.
Proposed Degradation Pathway
The formation of this compound can be rationalized through a dehydration reaction under acidic or thermal stress conditions, leading to the formation of a double bond.
Conclusion
The structure elucidation of this compound (Ivermectin EP Impurity I) is a critical component of the analytical quality control of ivermectin. A systematic approach combining chromatographic isolation with advanced spectroscopic techniques, particularly high-resolution mass spectrometry and multidimensional NMR, is essential for its unambiguous identification. While complete, publicly available datasets are scarce, the methodologies and expected data outlined in this guide provide a robust framework for researchers and scientists in the pharmaceutical industry to successfully characterize this and other related ivermectin impurities.
The Biological Activity of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic drug ivermectin. The primary focus of this document is its demonstrated efficacy against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. This guide synthesizes available quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and presents visual representations of relevant biological pathways and experimental workflows. The information is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
Ivermectin, a macrocyclic lactone derived from avermectin, is a cornerstone in the treatment of various parasitic diseases in both veterinary and human medicine.[1][2] Its mechanism of action in invertebrates primarily involves the modulation of glutamate-gated chloride ion channels, leading to paralysis and death of the parasite.[3] In recent years, the therapeutic potential of ivermectin and its derivatives has been explored for a wider range of applications, including antiviral, antimalarial, and anticancer activities.[4][5]
This compound is a synthetic analog of ivermectin, also identified by the chemical name (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a.[6] Research has highlighted its specific and potent activity against the protozoan parasite Leishmania amazonensis, demonstrating its potential as a leishmanicidal agent.[7][8] This guide delves into the specifics of this biological activity.
Quantitative Biological Activity
The primary reported biological activity of this compound is its leishmanicidal effect. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Activity against Leishmania amazonensis
| Parasite Stage | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| Promastigotes | 13.8 | Pentostam | > 1600 |
| Amastigotes | 3.6 | Amphotericin B | 0.08 |
Data sourced from dos Santos et al., 2009.[8]
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) |
| Murine Macrophages | 65.5 |
Data sourced from dos Santos et al., 2009.[8]
Potential Mechanisms of Action
While the precise signaling pathway for this compound in Leishmania has not been fully elucidated, studies on ivermectin and its analogs suggest several potential mechanisms. Ivermectin has been shown to target the parasite's mitochondria, leading to mitochondrial dysfunction.[1] Additionally, ivermectin analogs have been investigated for their inhibitory effects on mammalian P-type ATPases, which are also present in Leishmania and are crucial for ion homeostasis.[9][10]
The diagram below illustrates a hypothetical signaling pathway for the leishmanicidal activity of ivermectin analogs.
Caption: Hypothetical mechanism of action for this compound in Leishmania.
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to determine the biological activity of this compound.
Anti-promastigote Activity Assay
This assay determines the effect of the compound on the proliferative, extracellular stage of the Leishmania parasite.
Caption: Experimental workflow for determining anti-promastigote activity.
Methodology:
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured at 26°C in a suitable medium (e.g., Schneider's insect medium) supplemented with 10% fetal bovine serum (FBS).
-
Preparation of Test Compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Procedure:
-
Promastigotes in the late logarithmic or early stationary phase of growth are harvested and resuspended in fresh medium to a concentration of 1 x 10⁶ parasites/mL.
-
100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.
-
100 µL of the diluted compound solutions are added to the wells in triplicate. Control wells containing medium with and without the maximum concentration of DMSO are included.
-
The plates are incubated at 26°C for 72 hours.
-
-
Viability Assessment: Parasite viability is determined by a suitable method, such as direct counting using a hemocytometer or a colorimetric assay (e.g., MTT or resazurin).
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curves.
Anti-amastigote Activity Assay
This assay evaluates the compound's efficacy against the intracellular, clinically relevant stage of the parasite.
Caption: Experimental workflow for determining anti-amastigote activity.
Methodology:
-
Macrophage Culture: Peritoneal macrophages are harvested from mice (e.g., BALB/c) or a suitable macrophage cell line (e.g., J774) is used. Cells are plated on glass coverslips in 24-well plates and allowed to adhere.
-
Infection: Macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated to allow for phagocytosis.
-
Removal of Extracellular Parasites: After the infection period, non-phagocytosed promastigotes are removed by washing with warm medium.
-
Compound Treatment: Fresh medium containing serial dilutions of this compound is added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification of Infection:
-
Coverslips are fixed with methanol and stained with Giemsa.
-
The number of amastigotes per 100 macrophages is determined by light microscopy.
-
-
Data Analysis: The IC₅₀ is calculated from the dose-response curve, representing the concentration of the compound that reduces the parasite load by 50% compared to untreated controls.
Macrophage Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the selectivity of the compound, ensuring that its anti-parasitic activity is not due to general toxicity to the host cells.
Methodology:
-
Cell Culture: Macrophages are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the anti-amastigote assay.
-
MTT Assay:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (IC₅₀) is determined from the dose-response curve.
Conclusion
This compound demonstrates significant in vitro activity against Leishmania amazonensis, with a favorable selectivity index. Its efficacy against the intracellular amastigote stage suggests its potential as a lead compound for the development of new leishmanicidal drugs. Further research is warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its activity against other Leishmania species. The protocols and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased P-type ATPase activity in Leishmania tropica resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. med.nyu.edu [med.nyu.edu]
- 5. Different Mutations in a P-type ATPase Transporter in Leishmania Parasites are Associated with Cross-resistance to Two Leading Drugs by Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro (1990) | Mario Ferrari | 572 Citations [scispace.com]
- 7. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. P-type transport ATPases in Leishmania and Trypanosoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Ivermectin Impurity: 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ivermectin impurity, 2,3-Dehydro-3,4-dihydro ivermectin, also known as Ivermectin EP Impurity I. Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin, a class of 16-membered macrocyclic lactones.[] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact both the efficacy and safety of the final drug product. This document details the chemical identity, formation, and analytical quantification of this compound. It also summarizes the available data on its biological activity and toxicological profile, and outlines the pharmacopoeial limits for this and other related substances in ivermectin formulations. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, formulation development, and regulatory submission of ivermectin-containing products.
Introduction to Ivermectin and its Impurities
Ivermectin is a potent endectocide used in both human and veterinary medicine to treat a variety of parasitic infections.[] It is a mixture of two homologous compounds, 22,23-dihydroavermectin B1a (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b), with the former being the major component. The manufacturing process of ivermectin, which involves the catalytic hydrogenation of avermectin, can lead to the formation of various process-related impurities and degradation products.[2] The identification, quantification, and control of these impurities are mandated by regulatory agencies worldwide to ensure the quality, safety, and efficacy of the drug product.
One such impurity is this compound. Its presence in the final drug substance is carefully monitored and controlled within specified limits.
Chemical Profile of this compound
Chemical Structure:
-
Chemical Name: 2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a[3]
-
Synonyms: Ivermectin EP Impurity I, Δ2,3 H2B1a Ivermectin
-
CAS Number: 1135339-49-9[2]
-
Molecular Formula: C₄₈H₇₄O₁₄[2]
-
Molecular Weight: 875.09 g/mol [2]
Formation and Prevalence
This compound is primarily considered a degradation product of ivermectin. Forced degradation studies have shown that ivermectin is susceptible to degradation under various stress conditions, including:
-
Acidic and Basic Hydrolysis: Ivermectin degrades in both acidic and alkaline environments.[4]
-
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.[4]
-
Photolysis: Ivermectin is sensitive to light and can degrade upon exposure to UV radiation.[4]
The formation of this compound likely involves dehydration and rearrangement reactions within the ivermectin molecule under these stress conditions.
Prevalence and Pharmacopoeial Limits
The acceptable levels of impurities in ivermectin are defined in various pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).
| Impurity/Related Substance | Pharmacopoeia | Specification |
| Peak with a relative retention time of about 1.3 to 1.5 | USP | For Ivermectin Paste, the limit for any peak with a relative retention time of 1.3–1.5 is not more than 3.0%.[5] This relative retention time may correspond to this compound under the specified chromatographic conditions. |
| Ivermectin EP Impurity I | Ph. Eur. | The European Pharmacopoeia lists "Ivermectin EP Impurity I" with the same CAS number as this compound, and sets limits for this and other specified and unspecified impurities.[2] |
| Any other individual impurity | USP | Not more than 1.0% of any other single impurity is found.[5] |
| Total impurities | USP | The total of all impurities should not exceed 6.0%.[5] |
Experimental Protocols
The quantification of this compound and other related substances in ivermectin drug substance and product is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.
Representative HPLC Method for Ivermectin and Related Substances
This protocol is a composite representation based on several published methods for the analysis of ivermectin and its impurities.[6][7]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A common ratio is approximately 55:35:10 (v/v/v). The exact composition may be adjusted to achieve the desired separation.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 245 nm or 254 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solution: Prepare a standard solution of USP Ivermectin Reference Standard in methanol at a known concentration (e.g., 0.4 mg/mL).
-
Test Solution: Accurately weigh and dissolve the ivermectin sample (drug substance or formulation) in methanol to obtain a solution with a concentration similar to the standard solution. Sonication may be used to aid dissolution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The two main peaks correspond to the H2B1b and H2B1a components of ivermectin.
-
Inject the test solution and record the chromatogram for a run time that is at least twice the retention time of the main ivermectin peak to ensure all impurities are eluted.
-
Identify the peak corresponding to this compound based on its relative retention time to the principal ivermectin peak (H2B1a). A reference standard of the impurity is required for unambiguous peak identification and accurate quantification.
-
Calculate the percentage of the impurity using the area normalization method or against a qualified reference standard of the impurity.
Biological Activity and Toxicology
While extensive research has been conducted on the biological activity and toxicology of ivermectin, data specifically on its impurity, this compound, is limited.
Known Biological Activity
A study has reported the biological activity of this compound against the protozoan parasite Leishmania amazonensis. The study also evaluated its cytotoxicity against macrophages.[8][9]
| Biological Activity | IC₅₀ Value |
| Activity against L. amazonensis promastigotes | 13.8 µM |
| Activity against L. amazonensis amastigotes | 3.6 µM |
| Cytotoxicity to macrophages | 65.5 µM |
These results indicate that while the impurity possesses some antiparasitic activity, it is also cytotoxic at higher concentrations.
Signaling Pathways
Currently, there is no publicly available scientific literature that specifically describes the signaling pathways affected by this compound. The parent compound, ivermectin, is known to modulate several signaling pathways, including the glutamate-gated chloride channels in invertebrates, and in mammalian cells, it has been shown to affect pathways such as AMPK/mTOR and the mitochondrial apoptosis pathway.[10][11] However, it cannot be assumed that this impurity interacts with the same pathways. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.
Toxicological Profile
Specific toxicological studies on this compound are not extensively reported in the public domain. The toxicological assessment of ivermectin products considers the overall impurity profile. The general toxicology of ivermectin is well-characterized, with high doses potentially leading to neurotoxicity. The stringent limits set by pharmacopoeias for this and other impurities are in place to ensure that their levels are well below those that would pose a significant safety risk.
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in an ivermectin sample.
References
- 2. researchgate.net [researchgate.net]
- 3. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development, pharmacokinetics and mode of action of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's chemical properties, synthesis, and biological activity. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflow.
Introduction
Ivermectin, a member of the avermectin family of 16-membered macrocyclic lactones, is a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine.[1][2] Its discovery, originating from the bacterium Streptomyces avermitilis, was a landmark achievement in parasitology, earning the 2015 Nobel Prize in Physiology or Medicine.[1] The therapeutic potential of ivermectin has spurred further research into the synthesis of its derivatives to explore new biological activities and overcome potential resistance.
One such derivative is this compound. This analog is characterized by the introduction of a double bond between the C2 and C3 positions of the ivermectin core structure. This modification has been shown to impart significant antileishmanial activity. This guide will focus on the seminal work that led to the discovery and synthesis of this compound.
Chemical and Physical Properties
This compound is a semi-synthetic derivative of ivermectin. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C48H74O14 | [3] |
| Molecular Weight | 875.09 g/mol | [3] |
| CAS Number | 1135339-49-9 | [3] |
| Appearance | Solid | |
| Storage Conditions | -20°C | [3] |
| Solubility | Slightly soluble in chloroform and methanol |
Discovery and Biological Activity
The discovery of the biological activity of this compound was reported in a 2009 study by dos Santos et al., published in Bioorganic & Medicinal Chemistry. The research focused on creating a family of ivermectin analogs to evaluate their potential as leishmanicidal agents.
The study revealed that this compound exhibits potent activity against Leishmania amazonensis, the causative agent of leishmaniasis. The quantitative measures of its biological activity are detailed in the table below.
| Biological Target | Metric | Value (µM) | Source(s) |
| L. amazonensis promastigotes | IC50 | 13.8 | [3][4] |
| L. amazonensis amastigotes | IC50 | 3.6 | [3][4] |
| Macrophage cytotoxicity | IC50 | 65.5 | [3][4] |
Notably, the compound displayed significantly higher activity against the intracellular amastigote form of the parasite compared to the promastigote form, and it exhibited low cytotoxicity towards host macrophages, indicating a favorable therapeutic index.[3][4]
Synthesis of this compound
The synthesis of this compound is achieved through the chemical modification of commercially available ivermectin. The core of the synthesis involves a dehydrogenation reaction to introduce the C2-C3 double bond.
Synthetic Pathway
The overall synthetic scheme is depicted in the diagram below.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the work of dos Santos et al. (2009).
Materials:
-
Ivermectin
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve ivermectin in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Add a molar excess of DDQ to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Note: This is a generalized protocol based on common chemical transformations for this type of reaction. The precise stoichiometry, reaction times, and purification conditions should be referenced from the original publication.
Experimental Workflow
The overall workflow from starting material to biological testing is illustrated below.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
This compound is a promising ivermectin analog with significant leishmanicidal activity. Its synthesis from a readily available starting material makes it an attractive candidate for further drug development. The data presented in this guide, drawn from the foundational research in this area, provides a solid basis for researchers and scientists to build upon. Future work could focus on optimizing the synthesis, exploring the mechanism of action, and evaluating the in vivo efficacy of this compound.
References
Physicochemical Properties of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydro-3,4-dihydro ivermectin is a derivative of the potent macrocyclic lactone anthelmintic agent, ivermectin. As an analog, it shares structural similarities with the parent compound and is of significant interest for its potential biological activities, including its action against Leishmania amazonensis.[1][2][3][4][5] A thorough understanding of its physicochemical properties is fundamental for the development of novel therapeutic applications, formulation design, and analytical method development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside adaptable experimental protocols for their determination.
Core Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. Therefore, where specific data for the derivative is unavailable, properties of the parent compound, ivermectin, are provided as a close approximation due to their structural similarity.
Table 1: General and Physicochemical Properties
| Property | Value (this compound) | Value (Ivermectin - for comparison) |
| Chemical Structure | (Structure not available for direct display) | A mixture of ≥80% 22,23-dihydroavermectin B1a and ≤20% 22,23-dihydroavermectin B1b |
| CAS Number | 1135339-49-9[1][3][4][5][6] | 70288-86-7 |
| Molecular Formula | C₄₈H₇₄O₁₄[2][3][4][5][7] | C₄₈H₇₄O₁₄ (B1a) / C₄₇H₇₂O₁₄ (B1b) |
| Molecular Weight | 875.09 g/mol [3][4][5][7] | 875.10 g/mol (B1a) / 861.07 g/mol (B1b) |
| Appearance | - | White to yellowish-white, crystalline powder |
| Melting Point | Not explicitly reported | >155 °C (decomposes)[8][9] |
| Boiling Point | Not reported | Not reported |
| pKa | Not reported | Not reported |
| LogP (Octanol/Water) | Not explicitly reported | ~4.1 (Calculated for Ivermectin B1a)[7] |
| Solubility | Slightly soluble in Chloroform and Methanol[2] | Practically insoluble in water. Soluble in methanol, ethanol, methyl ethyl ketone, acetone, acetonitrile, and ethyl acetate.[6] |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent (-80°C): 6 months[10] | -20°C for long-term storage[8] |
Experimental Protocols
Melting Point Determination
The melting point of a solid compound can be determined using the capillary melting point method.
Apparatus:
-
Digital melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Ensure the sample is completely dry.
-
If necessary, finely grind the crystalline sample using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 10-20°C per minute) for a preliminary determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or rotator
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its action as an ivermectin analog suggests it may interact with similar targets. The primary mechanism of action for ivermectin in invertebrates is the potentiation of glutamate-gated chloride channels (GluClRs), leading to paralysis. In mammals, ivermectin can modulate P2X4 receptors, which are involved in various physiological processes.
Proposed Mechanism of Action at Glutamate-Gated Chloride Channels (Invertebrates)
Ivermectin binds to and potentiates the activity of GluClRs, which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the organism.
Caption: Proposed signaling pathway of ivermectin analogs at invertebrate GluClRs.
Modulation of P2X4 Receptors (Mammalian)
Ivermectin acts as a positive allosteric modulator of P2X4 receptors, which are ATP-gated ion channels. This modulation enhances the receptor's response to ATP, leading to increased cation influx and downstream cellular effects.
Caption: Modulation of mammalian P2X4 receptor signaling by ivermectin analogs.
Conclusion
This technical guide consolidates the available physicochemical data for this compound and provides adaptable experimental protocols for its further characterization. While specific experimental values for this derivative are sparse, the data for the parent compound, ivermectin, offers a valuable reference point for researchers. The elucidation of its precise physicochemical properties is crucial for advancing its potential therapeutic applications and will undoubtedly be a focus of future research in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Ivermectin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Mixture of Diastereomers)>85% [lgcstandards.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. anexib.com [anexib.com]
- 7. (1R,4S,6R,10E,14E,16E,21R)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | C48H74O14 | CID 6427057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-Depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin (CAS: 1135339-49-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dehydro-3,4-dihydro ivermectin, a significant analog and impurity of the broad-spectrum antiparasitic agent, ivermectin. This document collates available data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and putative signaling pathways are visualized using diagrams. This guide is intended to be a valuable resource for researchers in medicinal chemistry, parasitology, and drug development.
Introduction
This compound (CAS: 1135339-49-9) is a derivative of ivermectin, a macrocyclic lactone widely used in veterinary and human medicine to treat a variety of parasitic infections.[1][2] This specific analog is also recognized in pharmacopeial standards as Ivermectin Impurity I or J.[3][][5][6] Structurally, it is characterized by a double bond in the C2-C3 position of the ivermectin backbone. While often studied in the context of being a process impurity in the manufacturing of ivermectin, research has also explored its intrinsic biological activities, particularly its potential as a leishmanicidal agent.[7][8] This guide aims to consolidate the technical information available for this compound to facilitate further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. The data has been aggregated from various chemical supplier safety data sheets and product information pages.
| Property | Value |
| CAS Number | 1135339-49-9 |
| Molecular Formula | C₄₈H₇₄O₁₄ |
| Molecular Weight | 875.1 g/mol |
| Appearance | Solid |
| Synonyms | Ivermectin Impurity I, Ivermectin Impurity J, (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C as a powder. In solvent, store at -80°C. |
Experimental Protocols
The following protocols are based on the methodologies described by dos Santos, A.R., et al. in Bioorganic & Medicinal Chemistry (2009).
Synthesis of this compound
This protocol describes the synthesis of this compound from commercial ivermectin.
Materials:
-
Commercial Ivermectin
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvents (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve commercial ivermectin in an anhydrous solvent under an inert atmosphere.
-
Add a sub-stoichiometric amount of DBU to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹³C NMR spectroscopy, observing the disappearance of the starting material.
-
Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extract the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane-ethyl acetate) to yield pure this compound.
In vitro Leishmanicidal Activity Assay
This protocol details the evaluation of the biological activity of this compound against Leishmania amazonensis.
Materials:
-
Leishmania amazonensis promastigotes and amastigotes
-
Murine macrophages (e.g., J774 cell line)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Positive control (e.g., Amphotericin B)
-
96-well microtiter plates
Procedure for Promastigote Assay:
-
Seed L. amazonensis promastigotes in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate at 25°C for 72 hours.
-
Add MTT solution to each well and incubate for a further 4 hours.
-
Add a solubilizing agent (e.g., SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Procedure for Amastigote Assay:
-
Seed murine macrophages in a 96-well plate and allow them to adhere.
-
Infect the macrophages with L. amazonensis promastigotes and incubate to allow for differentiation into amastigotes.
-
Remove non-internalized parasites by washing.
-
Add serial dilutions of this compound to the infected macrophages.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of infected macrophages and the number of amastigotes per macrophage by microscopy.
-
Calculate the IC₅₀ value.
Procedure for Macrophage Cytotoxicity Assay:
-
Seed murine macrophages in a 96-well plate.
-
Add serial dilutions of this compound.
-
Incubate for 72 hours.
-
Perform an MTT assay as described for the promastigote assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
Biological Activity and Data
This compound has demonstrated significant in vitro activity against Leishmania amazonensis.[7][8] The following table summarizes the reported biological activity data.
| Assay Type | Target Organism/Cell Line | IC₅₀ / CC₅₀ (µM) |
| Leishmanicidal | L. amazonensis promastigotes | 13.8 |
| Leishmanicidal | L. amazonensis amastigotes | 3.6 |
| Cytotoxicity | Murine Macrophages | 65.5 |
Data sourced from MedchemExpress and Cayman Chemical product descriptions referencing dos Santos et al. (2009).[7][8]
Putative Signaling Pathways and Mechanism of Action
The precise signaling pathway in Leishmania that is targeted by this compound has not been explicitly elucidated. However, based on the known mechanism of action of the parent compound, ivermectin, and related studies on its effects on Leishmania and host immune cells, a putative mechanism can be proposed.
Ivermectin is known to act on glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[1][9][10] While the existence of homologous GluCls in Leishmania is not definitively established, ivermectin may target other ion channels or have alternative mechanisms of action.
Furthermore, studies on ivermectin in the context of leishmaniasis suggest it can modulate the host immune response.[11] Ivermectin has been shown to promote a Th1-type immune response, which is crucial for controlling Leishmania infection, while suppressing the Th2 response that is associated with disease progression.[11] This involves influencing the expression of key transcription factors such as T-bet (for Th1) and GATA-3 (for Th2).[11] Additionally, some research points towards ivermectin targeting the parasite's mitochondria, leading to dysfunction and apoptosis.[12][13]
The following diagram illustrates a hypothetical signaling pathway for the leishmanicidal activity of ivermectin and its analogs, incorporating both direct effects on the parasite and immunomodulatory effects on the host cell.
Conclusion
This compound is a noteworthy analog of ivermectin with demonstrated in vitro activity against Leishmania amazonensis. This technical guide provides a consolidated resource of its chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a plausible mechanism of action based on current knowledge of ivermectin. The data presented herein should serve as a valuable starting point for researchers interested in the further development of ivermectin analogs as potential antiparasitic agents. Further studies are warranted to fully characterize this compound, elucidate its precise mechanism of action in Leishmania, and evaluate its in vivo efficacy and safety profile.
References
- 1. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. veeprho.com [veeprho.com]
- 5. Ivermectin EP Impurity J [hemarsh.com]
- 6. Ivermectin EP Impurity J | CAS No: NA [aquigenbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin: A Degradation Product of Ivermectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of macrocyclic lactones.[1][2] Its remarkable efficacy against a wide range of endo- and ectoparasites has made it a cornerstone in both veterinary and human medicine.[2] However, like all pharmaceutical compounds, ivermectin is susceptible to degradation under various environmental conditions, leading to the formation of related substances. One such degradation product is 2,3-Dehydro-3,4-dihydro ivermectin.
This technical guide provides a comprehensive overview of this compound, focusing on its formation as a degradation product of ivermectin. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the stability of ivermectin and the characterization of its degradation products. This guide will delve into the conditions leading to its formation, analytical methodologies for its detection and quantification, and a review of its known biological activities, while also highlighting areas where further research is needed.
Formation of this compound
The formation of this compound is a consequence of the chemical instability of the parent ivermectin molecule under certain stress conditions. Forced degradation studies are instrumental in identifying potential degradation products that could form under normal storage conditions or during manufacturing processes. These studies involve subjecting the drug substance to a variety of stressors that are more severe than accelerated stability conditions.
A comprehensive study by Adhikari and Rustum (2022) investigated the degradation of ivermectin under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][3] Their work provides a foundational understanding of the pathways leading to the formation of degradation products, including isomers and oxidative products. While the exact percentage of this compound formed under each condition is not detailed in the available literature, the study confirms that ivermectin is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.[1][3]
Below is a summary of the conditions under which the degradation of ivermectin, and by extension the potential formation of this compound, has been observed.
Table 1: Summary of Forced Degradation Conditions for Ivermectin
| Stress Condition | Reagent/Parameters | Duration |
| Acidic Hydrolysis | 0.05 M HCl | 5 hours |
| Alkaline Hydrolysis | 0.025 M NaOH | 1 hour |
| Oxidation | 5% H₂O₂ | 21 hours |
| 15 mM K₂Cr₂O₇ | 15 hours | |
| Thermal Degradation | 80 °C (in solution) | 1 day |
| 80 °C (solid state) | 7 days | |
| Photolytic Degradation | 1.10 W/m² at 420 nm (in solution) | 8 hours |
| 1.10 W/m² at 420 nm (solid state) | 26.2 hours |
Data compiled from Adhikari and Rustum (2022) and related studies on avermectin degradation.
The formation of this compound likely involves dehydration and subsequent reduction reactions within the ivermectin molecule, though the precise chemical mechanisms under each stress condition require further elucidation.
Experimental Protocols
The identification and quantification of this compound necessitate robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful techniques for this purpose.
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of ivermectin in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 2.5 mg/mL).
-
Stress Application: Subject the ivermectin solutions to the stress conditions outlined in Table 1. For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
-
Neutralization: After the specified duration, neutralize the acidic and alkaline samples to prevent further degradation.
-
Sample Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC or LC-MS method.
Analytical Methodologies
A variety of analytical methods have been developed for the analysis of ivermectin and its related substances. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the matrix in which the analyte is being measured.
A stability-indicating HPLC method is essential for separating the degradation products from the parent drug and from each other.
-
Column: A reversed-phase column, such as a HALO C18 (150 x 4.6 mm, 2.7 µm), is commonly used.[1][3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically employed to achieve optimal separation.
-
Detection: UV detection at a wavelength of around 245 nm is suitable for the quantification of ivermectin and its degradation products.[4]
-
Flow Rate: A flow rate of approximately 1.0-1.5 mL/min is generally used.
LC-MS/MS provides higher sensitivity and selectivity, making it ideal for the identification and quantification of trace-level degradation products.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of ivermectin and its analogues.
-
Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined.
Table 2: Summary of Analytical Methods for Ivermectin and Related Substances
| Technique | Column | Mobile Phase | Detection | Application |
| HPLC-UV | Zorbax Extend-C18 | Water and Acetonitrile/Methanol | 245 nm | Assay and related substances in oral paste[4] |
| HPLC-UV | HALO C18 | Gradient Elution | 254 nm | Assay and related substances in bulk drug[5] |
| LC-MS/MS | C8 analytical column | Acetonitrile and 0.1% acetic acid | MRM (Positive Mode) | Quantification in plasma and blood[6] |
| LC-MS/MS | Agilent Poroshell 120 EC-C18 | Acetonitrile and Ammonium formate | MRM (Positive Mode) | Quantification in plasma and whole blood[7][8] |
Biological Activity and Signaling Pathways
The biological activity of this compound is not as extensively studied as that of the parent compound. However, some research has indicated that it retains some anthelmintic and antiparasitic properties.
-
Activity against Leishmania amazonensis : this compound has shown activity against both the promastigote and amastigote stages of Leishmania amazonensis, with IC₅₀ values of 13.8 µM and 3.6 µM, respectively.[1] It exhibited lower cytotoxicity to macrophages (IC₅₀ = 65.5 µM), suggesting a degree of selectivity.[1]
Signaling Pathways: A Knowledge Gap
Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways modulated by this compound in mammalian cells or other relevant biological systems.
For reference, the primary mechanism of action of ivermectin is its high affinity for glutamate-gated chloride ion channels found in the nerve and muscle cells of invertebrates.[9] Binding of ivermectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[9] It is plausible that this compound may have a similar mode of action, but this has not been experimentally confirmed.
Given the structural changes in the molecule, it is also possible that its binding affinity for these channels is altered, or that it may interact with other cellular targets. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this degradation product.
Visualizations
Degradation Pathway of Ivermectin
References
- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merck.com [merck.com]
- 4. X-MOL [x-mol.net]
- 5. researchgate.net [researchgate.net]
- 6. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular and molecular biology-based update for ivermectin against COVID-19: is it effective or non-effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide for Researchers
For research, scientific, and drug development professionals.
This technical guide provides a comprehensive overview of the available in vitro data for "2,3-Dehydro-3,4-dihydro ivermectin," an analog and known impurity of the broad-spectrum antiparasitic agent, ivermectin. Due to the limited specific research on this particular derivative, this document also incorporates relevant in vitro methodologies and mechanistic insights from studies on the parent compound, ivermectin, to serve as a foundational resource for further investigation.
Introduction to this compound
This compound is structurally related to ivermectin, a macrocyclic lactone widely used in both human and veterinary medicine.[1] Ivermectin itself is a mixture of two homologous compounds, with at least 80% being 22,23-dihydroavermectin B1a and no more than 20% being 22,23-dihydroavermectin B1b.[1] As an analog and impurity, understanding the biological activity of this compound is crucial for both efficacy and safety assessments of ivermectin-based therapies.
Quantitative In Vitro Data
The publicly available in vitro quantitative data for this compound is currently limited to its activity against the protozoan parasite Leishmania amazonensis.
Table 1: In Vitro Activity of this compound against Leishmania amazonensis
| Target Organism/Cell | Form | Parameter | Value (µM) |
| Leishmania amazonensis | Promastigotes | IC50 | 13.8[2][3][4] |
| Leishmania amazonensis | Amastigotes | IC50 | 3.6[2][3][4] |
| Macrophages | - | IC50 | 65.5[2][3][4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
While specific, detailed experimental protocols for the in vitro analysis of this compound are not extensively published, the methodologies would be analogous to those used for ivermectin and other antiparasitic compounds. Below are representative protocols that can be adapted for the study of this derivative.
Antileishmanial Activity Assay
This protocol is designed to determine the IC50 of a compound against Leishmania promastigotes and amastigotes, as well as its cytotoxicity against host cells.
Materials:
-
Leishmania amazonensis promastigotes and amastigotes
-
Macrophage cell line (e.g., J774, THP-1)
-
Culture media (e.g., M199 for promastigotes, RPMI-1640 for macrophages)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Resazurin-based viability assay reagent (e.g., AlamarBlue)
-
96-well microplates
-
Compound stock solution (dissolved in DMSO)
Promastigote Viability Assay:
-
Seed promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL in M199 medium supplemented with 10% FBS.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
-
Incubate the plate at 25°C for 72 hours.
-
Add resazurin reagent to each well and incubate for another 4-6 hours.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viability against the compound concentration.
Amastigote and Macrophage Cytotoxicity Assay:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Infect the macrophages with L. amazonensis promastigotes for 24 hours to allow for differentiation into amastigotes.
-
Remove non-internalized parasites by washing.
-
Add fresh RPMI-1640 medium containing serial dilutions of the test compound.
-
For cytotoxicity assessment, run a parallel plate with uninfected macrophages.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Assess cell viability using a resazurin-based assay as described above.
-
The IC50 for amastigotes is determined from the infected plate, and the IC50 for macrophage cytotoxicity is determined from the uninfected plate.
Potential Mechanisms of Action and Signaling Pathways (Inferred from Ivermectin)
The primary mechanism of action for ivermectin is its high-affinity binding to glutamate-gated chloride channels in invertebrate muscle and nerve cells.[1] This leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and death of the parasite. While it is plausible that this compound shares this mechanism, this has not been experimentally confirmed.
Ivermectin has also been shown to interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA). Furthermore, at higher concentrations, ivermectin can affect various host targets and signaling pathways, which has led to investigations into its potential antiviral and anticancer properties.[1][5]
Visualizing Ivermectin's Primary Mechanism of Action
The following diagram illustrates the established mechanism of action of ivermectin on glutamate-gated chloride channels in invertebrates.
Caption: Ivermectin's mechanism of action on invertebrate GluCl channels.
Experimental Workflow for In Vitro Mechanistic Studies
The following workflow outlines a potential approach for investigating the mechanism of action of ivermectin derivatives like this compound.
Caption: Workflow for in vitro mechanism of action studies.
Conclusion and Future Directions
The available in vitro data on this compound, while limited, demonstrates its potential as an antiparasitic agent, particularly against Leishmania amazonensis. The provided IC50 values suggest that its activity against the amastigote form of the parasite is more potent than against the promastigote form, with a favorable selectivity index relative to macrophage cytotoxicity.
Significant research gaps remain. Future in vitro studies should aim to:
-
Screen this compound against a broader range of parasites and cell lines to establish its activity spectrum.
-
Conduct detailed mechanistic studies, including binding assays with glutamate-gated and GABA-gated chloride channels, to determine if its mechanism of action is analogous to that of ivermectin.
-
Perform comprehensive cytotoxicity and safety profiling in various cell types.
-
Investigate its potential effects on host cell signaling pathways to explore possibilities for drug repurposing.
This technical guide serves as a starting point for researchers and drug development professionals interested in the in vitro evaluation of this compound, providing both the current state of knowledge and a framework for future investigations.
References
Potential Therapeutic Targets of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic targets of 2,3-Dehydro-3,4-dihydro ivermectin, a conjugated analog of the broad-spectrum antiparasitic agent, ivermectin. While research on this specific derivative is nascent, existing data demonstrates its potent leishmanicidal activity. This document synthesizes the available quantitative data for this compound and extrapolates potential mechanisms of action and therapeutic targets based on studies of its parent compound, ivermectin. The guide details proposed signaling pathways, experimental protocols for in vitro evaluation, and presents key data in a structured format to facilitate further research and drug development efforts in the context of leishmaniasis and potentially other parasitic diseases.
Introduction
Ivermectin, a macrocyclic lactone derived from avermectin, is a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine.[1] Its primary mechanism of action in invertebrates involves the modulation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors, leading to paralysis and death of the parasite.[1] this compound is a conjugated analog of ivermectin that has shown promising activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.[2][3] Notably, studies have indicated that this conjugated form exhibits higher anti-leishmania activity compared to the parent ivermectin.[2][3] This suggests that the structural modification may enhance its efficacy against certain parasites, warranting a deeper investigation into its specific therapeutic targets and mechanisms of action.
This guide will explore the known biological effects of this compound and delve into the probable molecular targets and cellular pathways it modulates, drawing parallels from the extensive research on ivermectin.
Quantitative Data Summary
The available quantitative data for this compound primarily revolves around its in vitro efficacy against Leishmania amazonensis and its cytotoxicity profile against mammalian macrophages.
| Compound | Target Organism/Cell Line | Assay Type | IC50 / CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Leishmania amazonensis promastigotes | Anti-promastigote activity | 13.8 | 4.75 | [2][4] |
| Leishmania amazonensis amastigotes | Anti-amastigote activity | 3.6 | 18.19 | [2][4] | |
| Macrophages | Cytotoxicity | 65.5 | - | [2][4] | |
| Ivermectin (Parent Compound) | Leishmania infantum | Anti-amastigote activity | 3.64 ± 0.48 | 117.45 | [5] |
| Macrophages | Cytotoxicity | 427.50 ± 17.60 | - | [5] |
Note: The Selectivity Index (SI) is calculated as the ratio of CC50 (macrophages) to IC50 (amastigotes). A higher SI value indicates greater selectivity for the parasite over the host cell.
Potential Therapeutic Targets and Mechanisms of Action
Based on the known leishmanicidal activity of this compound and the established mechanisms of ivermectin, several potential therapeutic targets and pathways can be proposed.
Direct Anti-parasitic Effects
While the classical targets of ivermectin, GluCls and GABA receptors, are not well-characterized in Leishmania, the observed direct toxicity suggests the involvement of other essential parasite pathways.
A growing body of evidence suggests that ivermectin's anti-leishmanial effect may be mediated through the disruption of the parasite's mitochondria.[5] This is a promising therapeutic avenue as the single mitochondrion in Leishmania is a critical organelle for its survival.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Ivermectin has been shown to cause a loss of mitochondrial membrane potential in cancer cells, a mechanism that is also plausible in Leishmania.[6] A collapse in ΔΨm would disrupt ATP synthesis and trigger downstream apoptotic pathways.
-
Induction of Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction is often associated with an increase in the production of ROS.[6] Elevated ROS levels can lead to oxidative damage to lipids, proteins, and DNA, ultimately causing parasite death. Studies on ivermectin have demonstrated its ability to increase intracellular ROS.[6]
Caption: Proposed mechanism of direct anti-leishmanial activity.
Modulation of the Host Immune Response
Ivermectin has been shown to modulate the host immune response, which could be a critical component of its therapeutic effect against intracellular amastigotes residing within macrophages.
-
Polarization towards a Th1 Phenotype: A protective immune response against Leishmania is characterized by a strong T-helper 1 (Th1) response, which involves the production of pro-inflammatory cytokines like IFN-γ and TNF-α. These cytokines activate macrophages to kill the intracellular parasites. Studies have shown that ivermectin treatment can lead to an increased Th1 response.[7]
-
Inhibition of Anti-inflammatory Cytokines: A Th2-dominant response, characterized by cytokines such as IL-4 and IL-10, is associated with disease progression in leishmaniasis. Ivermectin may suppress the production of these anti-inflammatory cytokines, thereby shifting the immune balance towards a parasite-clearing Th1 response.[8]
-
Modulation of Macrophage Activity: Ivermectin can directly affect macrophage function, including the production of nitric oxide (NO), a key leishmanicidal molecule.[9]
Caption: Proposed immunomodulatory mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-leishmanial activity and mechanism of action of this compound.
In Vitro Anti-promastigote Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against the extracellular promastigote stage of Leishmania.
Methodology:
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured at 26°C in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Assay Preparation: Promastigotes in the logarithmic growth phase are harvested, washed, and resuspended in fresh medium to a final concentration of 1 x 10^6 parasites/mL.
-
Compound Dilution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations.
-
Incubation: 100 µL of the parasite suspension is added to each well of a 96-well plate, followed by 100 µL of the compound dilutions. The plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay. 20 µL of resazurin solution (0.15 mg/mL) is added to each well, and the plates are incubated for another 4-6 hours. The fluorescence (530 nm excitation, 590 nm emission) is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by non-linear regression analysis of the dose-response curves.
Caption: Experimental workflow for the anti-promastigote assay.
In Vitro Anti-amastigote Assay
Objective: To determine the IC50 of the compound against the intracellular amastigote stage of Leishmania within macrophages.
Methodology:
-
Macrophage Culture: Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates at a density of 1 x 10^5 cells/well in RPMI-1640 medium with 10% FBS. Cells are allowed to adhere for 24 hours at 37°C in 5% CO2.
-
Infection: Adhered macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. After 4 hours of incubation, non-phagocytosed promastigotes are removed by washing.
-
Compound Treatment: The infected macrophages are treated with serial dilutions of this compound for 72 hours.
-
Quantification of Infection: The cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The IC50 value is calculated based on the reduction in the number of amastigotes in treated versus untreated cells.
Macrophage Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of the compound on host macrophages.
Methodology:
-
Cell Culture: Peritoneal macrophages are cultured as described in the anti-amastigote assay.
-
Compound Treatment: Non-infected macrophages are treated with the same serial dilutions of the compound for 72 hours.
-
Viability Assessment: Cell viability is assessed using the resazurin assay as described for promastigotes.
-
Data Analysis: The CC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
This compound has demonstrated significant in vitro activity against Leishmania amazonensis, with a favorable selectivity index, highlighting its potential as a lead compound for the development of new anti-leishmanial drugs. While its precise molecular targets in Leishmania remain to be fully elucidated, evidence from its parent compound, ivermectin, strongly suggests a multifactorial mechanism involving direct parasiticidal effects through mitochondrial dysfunction and ROS induction, as well as immunomodulatory effects on the host's anti-leishmanial response.
Future research should focus on:
-
Target Deconvolution: Utilizing chemoproteomics and other advanced techniques to identify the specific binding partners of this compound in Leishmania.
-
Mechanism of Action Studies: Directly measuring the effects of this derivative on mitochondrial membrane potential, ATP production, and ROS levels in Leishmania.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of leishmaniasis.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize its potential for clinical development.
The promising preliminary data for this compound warrants a concerted research effort to fully explore its therapeutic potential against leishmaniasis and other neglected tropical diseases.
References
- 1. Ivermectin-dependent release of IL-1beta in response to ATP by peritoneal macrophages from P2X7-KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Δ²,³-ivermectin ethyl secoester, a conjugated ivermectin derivative with leishmanicidal activity but without inhibitory effect on mammalian P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient changes in cytokine profiles following ivermectin treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plant-derived products as anti-leishmanials which target mitochondria: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Inhibitory effects of ivermectin on nitric oxide and prostaglandin E2 production in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Proposed Synthesis Protocol for 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed, multi-step synthesis protocol for "2,3-Dehydro-3,4-dihydro ivermectin," an analog of the broad-spectrum antiparasitic agent, ivermectin. Due to the absence of a publicly available, detailed synthesis protocol, this application note provides a scientifically plausible, hypothetical route based on established organic chemistry principles. The proposed synthesis involves the selective protection of hydroxyl groups, activation of the C4-hydroxyl group, an elimination reaction to form the 2,3-double bond, and subsequent deprotection. This document is intended to serve as a foundational guide for researchers to develop a robust and optimized synthesis.
Introduction
Ivermectin is a potent endectocide widely used in veterinary and human medicine.[1] The synthesis of ivermectin analogs is a key area of research for the development of new therapeutic agents with improved efficacy, selectivity, or modified pharmacokinetic properties. "this compound" is one such analog with reported activity against Leishmania amazonensis.[2][3] This document details a proposed synthetic strategy for this compound, starting from a commercially available ivermectin precursor.
Proposed Synthesis Pathway
The proposed synthesis of "this compound" from an ivermectin precursor is a multi-step process. The key transformation is a dehydration reaction to introduce the C2-C3 double bond. A direct acid-catalyzed dehydration is likely to be unselective and lead to a mixture of products due to the presence of multiple hydroxyl groups and acid-sensitive functionalities in the ivermectin molecule. Therefore, a more controlled, multi-step approach is proposed, as illustrated in the workflow below.
Caption: Proposed multi-step synthesis workflow for this compound.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and will require experimental optimization.
Step 1: Selective Protection of Hydroxyl Groups
This step aims to protect the more reactive hydroxyl groups, particularly the primary hydroxyl at C4" and the secondary hydroxyl at C5, to ensure the selective reaction of the C4-hydroxyl group in the subsequent step. A bulky silyl protecting group like tert-butyldimethylsilyl (TBDMS) is a suitable choice.
Protocol:
-
Dissolve the ivermectin precursor (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected ivermectin derivative.
Step 2: Activation of the C4-Hydroxyl Group
The C4-hydroxyl group is converted to a good leaving group, such as a mesylate or tosylate, to facilitate the subsequent elimination reaction.
Protocol:
-
Dissolve the protected ivermectin derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (3 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.5 equivalents) or p-toluenesulfonyl chloride (TsCl, 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with cold water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the C4-activated intermediate. This intermediate is often used in the next step without further purification.
Step 3: Elimination Reaction
A strong, non-nucleophilic base is used to induce an E2 elimination, forming the C2-C3 double bond. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a suitable base for this transformation.
Protocol:
-
Dissolve the crude C4-activated intermediate (1 equivalent) in anhydrous toluene or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Add DBU (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the formation of the dehydrated product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a 1 M aqueous solution of HCl, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 4: Deprotection
The silyl protecting groups are removed to yield the final product, "this compound."
Protocol:
-
Dissolve the protected, dehydrated ivermectin derivative (1 equivalent) in THF in a plastic vial.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (3 equivalents).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain "this compound."
Data Presentation (Hypothetical)
Since this is a proposed protocol, the following table presents hypothetical, yet reasonable, parameters for each reaction step. These values should be used as a starting point for optimization.
| Step | Reaction | Reactants (Equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Protection | Ivermectin (1), Imidazole (2.5), TBDMSCl (2.2) | DCM | 0 to RT | 12-16 | 85 |
| 2 | Activation | Protected Ivermectin (1), Et3N (3), MsCl (1.5) | DCM | 0 | 2-4 | 95 (crude) |
| 3 | Elimination | Activated Intermediate (1), DBU (4) | Toluene | 100 | 8 | 70 |
| 4 | Deprotection | Protected Product (1), TBAF (3) | THF | RT | 3 | 90 |
Conclusion
This application note provides a detailed, albeit hypothetical, synthesis protocol for "this compound." The proposed four-step sequence involving protection, activation, elimination, and deprotection offers a logical and experimentally viable route for researchers in drug discovery and development. It is crucial to emphasize that this protocol requires experimental validation and optimization for reaction conditions, purification methods, and scalability. The provided information should serve as a valuable resource for initiating and guiding the synthesis of this and other related ivermectin analogs.
References
- 1. (1R,4S,6R,10E,14E,16E,21R)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | C48H74O14 | CID 6427057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
Application Note: High-Throughput LC-MS/MS Analysis of 2,3-Dehydro-3,4-dihydro ivermectin
Application Note: NMR Spectroscopic Characterization of 2,3-Dehydro-3,4-dihydro ivermectin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivermectin, a potent macrocyclic lactone, is a cornerstone in the treatment of parasitic infections. Its chemical modification offers a pathway to new derivatives with potentially enhanced or novel biological activities. One such derivative is 2,3-Dehydro-3,4-dihydro ivermectin, an analogue with a key structural alteration in the hexahydrobenzofuran ring system. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such complex molecules. This application note provides a detailed protocol and expected data for the characterization of this compound using one- and two-dimensional NMR techniques.
The structural modification in this compound involves the migration of the double bond from the C3-C4 position to the C2-C3 position. This isomerization significantly impacts the electronic environment of the surrounding nuclei, leading to predictable changes in their NMR chemical shifts and coupling constants. This note will guide researchers in acquiring and interpreting the NMR data necessary to confirm the identity and purity of this ivermectin derivative.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known assignments for ivermectin and the expected effects of the C2=C3 double bond. Actual experimental values may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Moieties of this compound (in CDCl₃, referenced to TMS)
| Proton | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Notes |
| H-2 | 5.8 - 6.0 | d | ~10 | Vinylic proton, deshielded by C=C. |
| H-3 | 5.5 - 5.7 | dd | ~10, ~2 | Vinylic proton, coupled to H-2 and H-4. |
| H-4 | 2.3 - 2.5 | m | - | Allylic proton, shifted downfield. |
| H-5 | 3.9 - 4.1 | m | - | Shift influenced by the adjacent double bond. |
| H-8a | 4.6 - 4.8 | app s | - | Broadened singlet due to complex couplings. |
| H-9 | 5.7 - 5.9 | m | - | Olefinic proton. |
| H-10 | 5.7 - 5.9 | m | - | Olefinic proton. |
| H-1' | 4.7 - 4.9 | d | ~3.5 | Anomeric proton of the first sugar unit. |
| H-1" | 5.3 - 5.5 | d | ~3.5 | Anomeric proton of the second sugar unit. |
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Moieties of this compound (in CDCl₃, referenced to TMS)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 | 170 - 175 | Lactone carbonyl. |
| C-2 | 125 - 130 | Olefinic carbon. |
| C-3 | 120 - 125 | Olefinic carbon. |
| C-4 | 30 - 35 | Allylic carbon. |
| C-5 | 75 - 80 | Oxygenated carbon. |
| C-6 | 80 - 85 | Oxygenated carbon. |
| C-7 | 65 - 70 | Oxygenated carbon. |
| C-8 | 75 - 80 | Oxygenated carbon. |
| C-9 | 135 - 140 | Olefinic carbon. |
| C-10 | 120 - 125 | Olefinic carbon. |
| C-1' | 95 - 100 | Anomeric carbon. |
| C-1" | 95 - 100 | Anomeric carbon. |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for ivermectin derivatives and allows for comparison with literature data.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution 2D experiments, particularly NOESY/ROESY, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with relaxation measurements. This can be achieved by several freeze-pump-thaw cycles.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural characterization. All spectra should be acquired on a high-field NMR spectrometer (≥ 400 MHz).
-
¹H NMR (Proton):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR (Carbon-13):
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings (J-couplings), revealing which protons are directly connected through bonds.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded proton and carbon atoms.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 128-256 in the ¹³C dimension.
-
Number of Scans per Increment: 4-16.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and assigning quaternary carbons.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 256-512 in the ¹³C dimension.
-
Number of Scans per Increment: 8-32.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are close in proximity, which is essential for determining the stereochemistry and conformation of the molecule.
-
Pulse Program: Standard NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph) experiment.
-
Mixing Time: 300-800 ms for NOESY; 150-300 ms for ROESY.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-32.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0 ppm.
-
Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.
-
Spectral Interpretation:
-
Use the ¹H and ¹³C spectra to identify the types of protons and carbons present.
-
Analyze the COSY spectrum to establish proton spin systems.
-
Use the HSQC spectrum to assign carbons to their attached protons.
-
Utilize the HMBC spectrum to connect the spin systems and assign quaternary carbons.
-
Interpret the NOESY/ROESY spectrum to determine the relative stereochemistry.
-
Visualizations
Experimental Workflow
Development of a Stability-Indicating Method for Ivermectin and its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and validation of a stability-indicating analytical method for ivermectin and its impurities. The protocols are based on established scientific literature and are intended to guide researchers in setting up a robust analytical procedure for quality control and stability testing of ivermectin drug substances and products.
Introduction
Ivermectin is a potent semi-synthetic antiparasitic drug widely used in both human and veterinary medicine.[1][2] Ensuring the quality, safety, and efficacy of ivermectin formulations requires rigorous analytical methods to quantify the active pharmaceutical ingredient (API) and to detect and quantify any process-related impurities or degradation products that may form during manufacturing and storage.[3][] A stability-indicating method is crucial as it can resolve the API from its potential degradation products, thus providing an accurate measure of the drug's stability under various environmental conditions.[5]
This document outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method, which is a common and reliable technique for this purpose.[3][6][7] The protocols provided cover forced degradation studies to generate potential degradation products and the subsequent development and validation of an HPLC method capable of separating ivermectin from these impurities.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to generate the potential degradation products of ivermectin and to demonstrate the specificity of the analytical method.[8][9] These studies involve subjecting the ivermectin drug substance to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8]
Workflow for Forced Degradation Studies
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Standards for 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of "2,3-Dehydro-3,4-dihydro ivermectin," a known impurity of the broad-spectrum antiparasitic agent, ivermectin. The following protocols are intended to be a starting point for method development and validation in a research or quality control setting.
Introduction
Ivermectin is a widely used semi-synthetic derivative of avermectin, effective against a variety of parasites.[1] During its synthesis and storage, several related substances and degradation products can form. "this compound" is one such process-related impurity.[2] Accurate and sensitive analytical methods are crucial for the quality control of ivermectin active pharmaceutical ingredients (API) and finished products to ensure their safety and efficacy.
This document outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, suitable for the quantification of "this compound," and provides guidance for characterization by mass spectrometry (MS).
Analytical Standard
A certified analytical standard for "this compound" is commercially available from various suppliers.[2][3][4][5][6]
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₈H₇₄O₁₄ | [2][3] |
| Molecular Weight | 875.09 g/mol | [3] |
| CAS Number | 1135339-49-9 | [2][3] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [2][4][6] |
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from established stability-indicating HPLC methods for ivermectin and its related substances.[1]
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm particle size) or equivalent.[1][5]
-
Mobile Phase A: Water.[1]
-
Mobile Phase B: Acetonitrile/Methanol (85:15, v/v).[1]
-
Analytical Standard: this compound.
-
Sample: Ivermectin API or formulation.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) |
| Column Temperature | 30 °C |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85:15, v/v) |
| Gradient Program | See Table 3 |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes |
Table 3: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 30 | 70 |
| 10 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 30 | 70 |
| 30 | 30 | 70 |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of "this compound" reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solution (1 µg/mL): Dilute the Standard Stock Solution with acetonitrile to achieve a final concentration of approximately 1 µg/mL.
-
Sample Solution (1 mg/mL of Ivermectin): Accurately weigh about 100 mg of the ivermectin sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
Experimental Workflow
Caption: HPLC analysis workflow for "this compound".
System Suitability
Perform five replicate injections of the Working Standard Solution. The relative standard deviation (RSD) of the peak area for "this compound" should be not more than 5.0%.
Calculation
Calculate the percentage of "this compound" in the ivermectin sample using the following formula:
% Impurity = (Areaimpurity / Areastandard) × (Concentrationstandard / Concentrationsample) × 100
Mass Spectrometry for Characterization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and characterization of impurities.[1]
Instrumentation
-
LC-MS/MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC/HPLC system.
Proposed MS Parameters
The following are suggested starting parameters for method development.
Table 4: Mass Spectrometry Parameters
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy (for MS/MS) | Ramp from 10 to 40 eV |
Expected Ions
-
[M+H]+: m/z 875.5
-
[M+Na]+: m/z 897.5
Further fragmentation analysis (MS/MS) would be required to elucidate the structure and confirm the identity of the impurity by comparing the fragmentation pattern with that of the reference standard.
Caption: LC-MS/MS characterization workflow.
Method Validation Considerations
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between concentration and detector response.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Table 5: Typical Method Validation Performance for Ivermectin Impurity Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [5] |
| LOD | ~0.2 µg/mL | [1] |
| LOQ | ~0.6 µg/mL | [1] |
| Accuracy (% Recovery) | 98-102% | [5] |
| Precision (RSD) | < 5% | [5] |
Conclusion
The provided HPLC method offers a robust starting point for the quantification of "this compound" in ivermectin samples. Further characterization by mass spectrometry can confirm the identity of this impurity. For regulatory purposes, full method validation in accordance with ICH guidelines is required.
References
- 1. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
forced degradation studies of ivermectin to generate "2,3-Dehydro-3,4-dihydro ivermectin"
Application Notes and Protocols for Forced Degradation Studies of Ivermectin
Introduction
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, elucidating potential degradation pathways, and facilitating the development of stability-indicating analytical methods. This document provides a comprehensive overview of the methodologies for conducting forced degradation studies on ivermectin.
While the specific generation of "2,3-Dehydro-3,4-dihydro ivermectin" through forced degradation is not prominently documented in the reviewed scientific literature, the following protocols outline the standard stress conditions applied to ivermectin to induce and characterize its degradation products. These studies are essential for identifying potential degradants that may arise during the manufacturing, storage, and administration of ivermectin-containing drug products.
Experimental Protocols
The following protocols are compiled from various studies on the forced degradation of ivermectin and are intended to serve as a general guideline. Researchers should optimize these conditions based on their specific drug product and analytical methodology.
General Preparation of Ivermectin Stock Solution
A stock solution of ivermectin is typically prepared in a solvent in which it is freely soluble, such as methanol or acetonitrile, at a concentration suitable for the analytical method being used (e.g., 1 mg/mL). This stock solution is then used for the various stress studies.
Acidic Degradation
-
Objective: To evaluate the stability of ivermectin in acidic conditions.
-
Protocol:
-
To a known volume of ivermectin stock solution, add an equal volume of an acidic solution (e.g., 0.1 N to 1 N Hydrochloric Acid).
-
The mixture is then typically heated at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2 to 24 hours).
-
After the incubation period, the solution is cooled to room temperature and neutralized with a corresponding molar equivalent of a base (e.g., Sodium Hydroxide).
-
The final volume is adjusted with the mobile phase or a suitable solvent, and the sample is analyzed by a stability-indicating analytical method.
-
Basic Degradation
-
Objective: To assess the stability of ivermectin in alkaline conditions.
-
Protocol:
-
To a known volume of ivermectin stock solution, add an equal volume of a basic solution (e.g., 0.1 N to 1 N Sodium Hydroxide).
-
The mixture is then incubated at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2 to 24 hours).
-
Following incubation, the solution is cooled and neutralized with an appropriate molar equivalent of an acid (e.g., Hydrochloric Acid).
-
The sample is then diluted to a suitable concentration for analysis.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of ivermectin to oxidation.
-
Protocol:
-
Mix a known volume of ivermectin stock solution with an equal volume of an oxidizing agent (e.g., 3% to 30% Hydrogen Peroxide).
-
The solution is typically kept at room temperature or slightly elevated temperature for a specified time (e.g., up to 24 hours).
-
The reaction is stopped, if necessary, by adding a quenching agent.
-
The resulting solution is then appropriately diluted and analyzed.
-
Thermal Degradation
-
Objective: To investigate the effect of heat on the stability of ivermectin.
-
Protocol:
-
Ivermectin, in both solid and solution forms, is subjected to elevated temperatures.
-
For solid-state studies, a sample of the drug substance is placed in a thermostatically controlled oven (e.g., at 105°C) for a specified duration.
-
For solution-state studies, the ivermectin stock solution is heated under reflux at a defined temperature for a set period.
-
After exposure, the samples are cooled, and the solid sample is dissolved in a suitable solvent before analysis.
-
Photolytic Degradation
-
Objective: To evaluate the stability of ivermectin upon exposure to light.
-
Protocol:
-
Ivermectin, in both solid and solution forms, is exposed to a light source as per ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.
-
A control sample is kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
The exposure duration is determined by the intensity of the light source.
-
After the specified exposure, the samples are prepared for analysis.
-
Data Presentation
The following table summarizes representative quantitative data from forced degradation studies of ivermectin. It is important to note that the extent of degradation and the number of degradation products can vary significantly depending on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Ivermectin Remained (%) | Number of Degradation Products | Reference |
| Acid Hydrolysis | 2N HCl | Not Specified | Not Specified | 83.53 | 4 | [1] |
| Base Hydrolysis | 2N NaOH | Not Specified | Not Specified | Not Detectable | 0 | [1] |
| Oxidation | 30% v/v H₂O₂ | Not Specified | Not Specified | 63.34 | 2 | [1] |
| Acidic Stress | 0.05 M HCl | 5 hours | Not Specified | Not Specified | Major Degradation | [2] |
| Alkaline Stress | 0.25 M NaOH | 1 hour | Not Specified | Not Specified | Major Degradation | [2] |
| Oxidative Stress | 5% H₂O₂ | 21 hours | Not Specified | Not Specified | Major Degradation | [2] |
| Thermal (Solution) | 80 °C | 1 day | 80 °C | Not Specified | Degradation Observed | [2] |
| Thermal (Solid) | 80 °C | 7 days | 80 °C | Not Specified | Degradation Observed | [2] |
| Photolytic (Solution) | 1.10 W/m² at 420 nm | 8 hours | Not Specified | Not Specified | Degradation Observed | [2] |
| Photolytic (Solid) | 1.10 W/m² at 420 nm | 26.2 hours | Not Specified | Not Specified | Degradation Observed | [2] |
Mandatory Visualization
The following diagrams illustrate the workflow and logical relationships in forced degradation studies of ivermectin.
Caption: Experimental workflow for forced degradation studies of ivermectin.
Caption: Logical relationship of stress conditions in ivermectin forced degradation.
References
Application Notes and Protocols for Cell-Based Assays of 2,3-Dehydro-3,4-dihydro ivermectin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin.[1][2] Given the known dual activity of ivermectin and its derivatives, these protocols cover both anthelmintic and mammalian cell-based assays to provide a comprehensive profile of the compound's efficacy and potential toxicity.
Ivermectin is known to act on invertebrate glutamate-gated chloride channels, leading to paralysis and death of parasites.[3][4] However, it also affects various signaling pathways in mammalian cells, including the Wnt/β-catenin, AMPK/mTOR, and PINK1/Parkin pathways, which are implicated in cancer and autophagy.[5][6][7][8][9] Therefore, a thorough investigation of this compound should encompass its effects on both parasite models and mammalian cell lines.
Data Presentation: Quantitative Activity of Ivermectin and its Derivatives
The following table summarizes the reported in vitro activities of ivermectin and its analog, this compound, across various cell lines and organisms. This data provides a baseline for comparison when evaluating the activity of this compound.
| Compound | Cell Line / Organism | Assay Type | Endpoint | IC50 / CC50 | Reference |
| This compound | Leishmania amazonensis promastigotes | Anthelmintic Activity | - | 13.8 µM | [2] |
| This compound | Leishmania amazonensis amastigotes | Anthelmintic Activity | - | 3.6 µM | [2] |
| This compound | Macrophages | Cytotoxicity | - | 65.5 µM | [2] |
| Ivermectin | A549-ACE2 | SARS-CoV-2 Antiviral Activity | FLuc-based viral assay | 6.8 µM | [10] |
| Ivermectin | A549-ACE2 | Cytotoxicity | CellTiter-Glo | 10.8 µM | [10] |
| Ivermectin | Renal Cell Carcinoma (RCC) cell lines | Proliferation Inhibition | - | 3-10 µM | [7] |
| Ivermectin | Normal renal epithelial cells (HRPT, HRE, HRCE) | Proliferation Inhibition | - | >15 µM | [7] |
| Ivermectin | Ovarian Cancer cell lines (e.g., COV-318) | Growth Inhibition | - | 10-20 µM | [11] |
| Ivermectin | HeLa | Cytotoxicity | MTT assay | ~7.5 µM (24h) | [12] |
| Ivermectin | HepG2 | Cytotoxicity | Cell proliferation | Dose-dependent decrease (1-25 µM) | [13] |
| Ivermectin | CHO(K1) | Cytotoxicity | MTT assay | Growth inhibition at 0.25-250.0 µg/ml | [14] |
| Ivermectin | Clonorchis sinensis metacercariae (CsMC) | Trematocidal Activity | - | Dose-dependent | [15] |
| Ivermectin | Clonorchis sinensis newly excysted juveniles (CsNEJs) | Trematocidal Activity | - | Dose-dependent | [15] |
Experimental Protocols
Protocol 1: Anthelmintic Activity Assay using Caenorhabditis elegans
This protocol describes a high-throughput method to assess the anthelmintic activity of this compound by monitoring the motility of the model nematode, Caenorhabditis elegans.[16]
Principle: Anthelmintic compounds often induce paralysis in nematodes. This assay quantifies the reduction in worm movement as a measure of the compound's activity. Real-time monitoring systems can provide objective and high-throughput data.[17][18]
Materials:
-
C. elegans wild-type N2 strain
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
M9 buffer
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Levamisole (positive control)
-
DMSO (vehicle control)
-
WMicrotracker or similar automated motility tracking system
Methodology:
-
Worm Preparation: Synchronize a culture of C. elegans to obtain a population of L4 larvae or young adults.
-
Assay Plate Preparation:
-
Dispense M9 buffer into the wells of a 96-well plate.
-
Add the test compound (this compound) at various concentrations (e.g., 0.1 to 100 µM). Include wells for the positive control (Levamisole, e.g., 50 µM) and a vehicle control (DMSO, at the same final concentration as the test compound wells).
-
-
Worm Dispensing: Transfer a defined number of synchronized worms (e.g., 20-30) into each well of the 96-well plate.
-
Incubation and Monitoring:
-
Place the 96-well plate into the WMicrotracker instrument.
-
Incubate at 20°C and record worm movement at regular intervals (e.g., every 30 minutes) for a specified period (e.g., 16-24 hours).[16]
-
-
Data Analysis:
-
The instrument software will quantify the number of movements per unit of time.
-
Calculate the percentage of motility inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits motility by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on a mammalian cell line (e.g., HeLa, HepG2, or a relevant cancer cell line).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Doxorubicin or another known cytotoxic agent (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that reduces cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation
This protocol describes how to use Western blotting to investigate the effect of this compound on key proteins in the Wnt/β-catenin and AMPK/mTOR signaling pathways.
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By treating cells with the test compound and probing for key signaling proteins and their phosphorylated forms, it is possible to determine if the compound modulates specific pathways.
Materials:
-
Mammalian cell line known to have active Wnt or mTOR signaling
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-mTOR, anti-mTOR, anti-phospho-AMPK, anti-AMPK, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Signaling Pathways Potentially Modulated by Ivermectin Derivatives
The following diagrams illustrate the Wnt/β-catenin and AMPK/mTOR signaling pathways, which are known to be affected by ivermectin and may also be modulated by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ivermectin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,3-Dehydro-3,4-dihydro ivermectin in Parasitic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic drug ivermectin, in parasitic research. The information compiled is based on available scientific literature and is intended to guide researchers in exploring the potential of this compound as a novel anti-parasitic agent.
Introduction
This compound, also referred to as Δ2,3-Ivermectin, is a semi-synthetic derivative of ivermectin. Research has demonstrated its potential as a leishmanicidal agent, exhibiting activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.[1][2] This document outlines the known anti-parasitic activity, relevant quantitative data, and detailed experimental protocols for in vitro assays.
Quantitative Data Summary
The primary research available on this compound focuses on its in vitro efficacy against Leishmania amazonensis. The following table summarizes the key quantitative data from the study by dos Santos et al. (2009).[1][2]
| Compound | Target Organism/Cell Line | Assay | IC50 / CC50 (µM) | Selectivity Index (SI) |
| This compound | Leishmania amazonensis promastigotes | Antipromastigote Assay | 13.8 | 4.7 |
| Leishmania amazonensis amastigotes | Anti-amastigote Assay | 3.6 | 18.2 | |
| Peritoneal Macrophages | Cytotoxicity Assay | 65.5 | - | |
| Ivermectin (for comparison) | Leishmania amazonensis promastigotes | Antipromastigote Assay | >100 | - |
| Leishmania amazonensis amastigotes | Anti-amastigote Assay | 23.0 | 2.8 | |
| Peritoneal Macrophages | Cytotoxicity Assay | 65.5 | - |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC50 (macrophages) / IC50 (amastigotes).
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound in Leishmania has not been fully elucidated. While ivermectin's primary mode of action in many invertebrates involves targeting glutamate-gated chloride channels, these channels are absent in Leishmania.[3] Preliminary studies on ivermectin's effect on Leishmania suggest that it may target the parasite's mitochondria.[1][4] It is hypothesized that ivermectin and its analogs may induce mitochondrial dysfunction, leading to a cascade of events culminating in parasite death. Further research is required to identify the specific molecular targets and signaling pathways involved.
One proposed mechanism for ivermectin's action in other protozoa, which may be relevant to Leishmania, involves the induction of mitochondrial dysfunction and oxidative stress, leading to caspase-dependent apoptosis.[5]
Below is a hypothetical signaling pathway diagram based on the current understanding of ivermectin's potential mechanism in parasites, which could be a starting point for investigating the action of its 2,3-Dehydro-3,4-dihydro analog in Leishmania.
Caption: Hypothetical signaling pathway of this compound in Leishmania.
Experimental Protocols
The following are detailed protocols for the key in vitro experiments to assess the anti-parasitic activity of this compound. These protocols are based on established methodologies and the information available from the primary literature.
Synthesis of this compound
The synthesis of this compound (Δ2,3-Ivermectin) is achieved through the treatment of commercial ivermectin with a substoichiometric amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction progress is monitored by 13C NMR spectroscopy until the complete consumption of the starting material.[2]
In Vitro Antipromastigote Assay
This assay determines the direct effect of the compound on the proliferative stage of Leishmania parasites.
Caption: Experimental workflow for the in vitro antipromastigote assay.
Methodology:
-
Parasite Culture: Culture Leishmania amazonensis promastigotes in a suitable medium (e.g., M199 medium supplemented with 10% fetal bovine serum) at 26°C until they reach the logarithmic growth phase.
-
Plate Preparation: Seed the promastigotes into 96-well microtiter plates at a density of 1 x 10^6 parasites/mL.
-
Compound Addition: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 0.5%) to the wells. Include a solvent control (no compound) and a positive control (a known leishmanicidal drug).
-
Incubation: Incubate the plates for 72 hours at 26°C.
-
Viability Assessment: Add a resazurin-based solution to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-amastigote Assay
This assay evaluates the efficacy of the compound against the intracellular, clinically relevant stage of the parasite.
Caption: Experimental workflow for the in vitro anti-amastigote assay.
Methodology:
-
Macrophage Culture: Harvest peritoneal macrophages from a suitable animal model (e.g., BALB/c mice) and seed them in 96-well plates. Allow the cells to adhere.
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania amazonensis promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate to allow for phagocytosis.
-
Removal of Extracellular Parasites: After the infection period, wash the wells to remove any non-internalized promastigotes.
-
Compound Addition: Add serial dilutions of this compound to the infected macrophage cultures.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Staining and Microscopy: Fix the cells and stain with Giemsa stain. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the IC50 value as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Macrophage Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compound for the parasite over the host cell.
Methodology:
-
Cell Culture: Seed peritoneal macrophages in 96-well plates at a suitable density.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for the same duration as the anti-amastigote assay (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Assess cell viability using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Conclusion and Future Directions
This compound has demonstrated promising in vitro activity against Leishmania amazonensis, with a favorable selectivity index compared to its parent compound, ivermectin. The provided protocols offer a framework for further investigation into its anti-parasitic potential.
Future research should focus on:
-
Elucidating the specific mechanism of action and identifying the molecular targets in Leishmania.
-
Expanding the in vitro testing to a broader range of Leishmania species and other relevant parasites.
-
Conducting in vivo efficacy and toxicity studies in appropriate animal models of leishmaniasis.
-
Exploring structure-activity relationships by synthesizing and testing further derivatives to optimize potency and selectivity.
These efforts will be crucial in determining the potential of this compound as a lead compound for the development of new anti-parasitic drugs.
References
- 1. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Ivermectin and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. As a semi-synthetic macrocyclic lactone, its stability is a critical aspect of drug development, formulation, and quality control.[1][2] Understanding the degradation pathways of ivermectin and having robust analytical methods to separate and quantify the parent drug from its degradation products is essential for ensuring its safety and efficacy. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradants and developing stability-indicating analytical methods.[1][2] Ivermectin has been shown to degrade under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3]
This application note provides a detailed overview of the chromatographic methods for the separation of ivermectin and its degradation products, complete with experimental protocols and quantitative data. The methodologies described are based on established and validated reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques.
Degradation Pathways of Ivermectin
Ivermectin is susceptible to degradation through several pathways, leading to the formation of various degradation products (DPs). The primary routes of degradation include hydrolysis, oxidation, and epimerization. A comprehensive forced degradation study revealed the formation of five major degradation products under various stress conditions.[1][2]
-
Acidic and Alkaline Hydrolysis: In acidic and basic environments, the lactone ring of ivermectin can be hydrolyzed. Acidic conditions can also lead to the formation of the 2-epimer of ivermectin.[4]
-
Oxidation: Ivermectin is susceptible to oxidation, particularly when exposed to oxidizing agents like hydrogen peroxide.[1][2] An oxidative degradation product, 3,4-epoxide H2B1a, has been isolated and characterized.[1]
-
Photodegradation: Exposure to light can induce degradation of ivermectin in both solid and solution states.[1][2]
-
Thermal Degradation: Elevated temperatures can also lead to the degradation of ivermectin.[1][2]
The following diagram illustrates the logical relationship of ivermectin degradation under different stress conditions.
Caption: Ivermectin Degradation under Various Stress Conditions.
Experimental Protocols
This section provides detailed protocols for the chromatographic separation of ivermectin and its degradation products. The primary methods are based on RP-HPLC with UV detection and UPLC-MS/MS for higher sensitivity and specificity.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is suitable for the simultaneous assay of ivermectin and the estimation of its related substances and degradation products.[5][6]
1. Materials and Reagents:
-
Ivermectin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (optional, for mobile phase modification)
-
Disodium hydrogen phosphate (for buffered mobile phase)[7]
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
2. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Ascentis Express C18, 100 mm x 4.6 mm, 2.7 µm[5][6] | Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm[8] |
| Mobile Phase A | Water : Acetonitrile (50:50, v/v)[6] | Water[8] |
| Mobile Phase B | Isopropanol : Acetonitrile (15:85, v/v)[6] | Acetonitrile : Methanol (85:15, v/v)[8] |
| Gradient Elution | A gradient program should be optimized to ensure separation. | A gradient program should be optimized to ensure separation. |
| Flow Rate | 1.0 - 1.5 mL/min[7][8] | 1.5 mL/min[8] |
| Column Temperature | 45°C[5][6] | 30°C[8] |
| Detection Wavelength | 252 nm[5][6] | 245 nm[8] |
| Injection Volume | 10 - 20 µL | 10 µL |
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of ivermectin reference standard in methanol or mobile phase at a concentration of 1 mg/mL.[9] Further dilute with the mobile phase to obtain working standard solutions of desired concentrations (e.g., 1-100 µg/mL).
-
Sample Solution (Forced Degradation):
-
Acid Degradation: Dissolve ivermectin in a suitable solvent and add 0.05 M HCl. Heat for a specified time (e.g., 5 hours).[4] Neutralize the solution before injection.
-
Alkaline Degradation: Dissolve ivermectin in a suitable solvent and add 0.025 M NaOH. Keep for a specified time (e.g., 1 hour).[4] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the ivermectin solution with 5% H₂O₂ for a specified duration (e.g., 21 hours).[4]
-
Thermal Degradation: Store solid ivermectin or a solution of ivermectin at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1-7 days).[4]
-
Photolytic Degradation: Expose solid ivermectin or a solution of ivermectin to light irradiation (e.g., 1.10 W/m²) for a specific duration.[4]
-
4. Data Analysis:
-
Identify the peaks of ivermectin and its degradation products based on their retention times compared to the unstressed sample and reference standards if available.
-
Quantify the amount of ivermectin and its degradation products using the peak area from the chromatograms.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis
This method is ideal for the quantification of ivermectin and its degradation products at low concentrations, particularly in complex matrices like plasma.[10][11]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of high-purity formic acid or acetic acid for mobile phase modification.
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | Acquity UPLC HSS-T3, 100 mm x 2.1 mm, 1.8 µm[10] |
| Mobile Phase A | 0.01% Acetic acid in Water[10] |
| Mobile Phase B | Methanol[10] |
| Gradient Elution | A suitable gradient should be developed to separate the analytes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Specific precursor-to-product ion transitions for ivermectin and its expected degradation products should be determined. For ivermectin, a common transition is m/z 897.50 > 753.4.[10] |
3. Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing 1% formic acid. Vortex and centrifuge to precipitate proteins.[10]
-
Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge for sample cleanup and concentration.[12]
4. Data Analysis:
-
Quantify ivermectin and its degradation products using a matrix-matched calibration curve.
Experimental Workflow
The following diagram outlines the general workflow for the chromatographic analysis of ivermectin and its degradation products.
Caption: General workflow for ivermectin analysis.
Data Presentation
The following tables summarize the quantitative data from various studies on the chromatographic analysis of ivermectin.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC C18 (250 x 4.6 mm, 5 µm)[7] | Ascentis Express C18 (100 x 4.6 mm, 2.7 µm)[5] | Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm)[8] |
| Mobile Phase | 0.1M Disodium hydrogen phosphate (pH 4.5) & Acetonitrile (55:45, v/v)[7] | Water-ACN (50:50) / IPA-ACN (15:85)[6] | Water / ACN-Methanol (85:15)[8] |
| Flow Rate | 1.0 mL/min[7] | Not Specified | 1.5 mL/min[8] |
| Detection | 242 nm[7] | 252 nm[5] | 245 nm[8] |
| Retention Time (min) | 3.465[7] | Not Specified | Not Specified |
| LOD | 0.010 µg/mL[7] | Not Specified | 0.2 µg/mL[8] |
| LOQ | 0.033 µg/mL[7] | 0.1% of target conc.[5] | 0.6 µg/mL[8] |
| Linearity Range | 1-3 µg/mL[7] | 0.1-150% of analytical conc.[8] | Not Specified |
Table 2: UPLC-MS/MS Method Parameters and Performance
| Parameter | Method 1 |
| Column | Acquity UPLC HSS-T3 (100 x 2.1 mm, 1.8 µm)[10] |
| Mobile Phase | 0.01% Acetic acid in Water / Methanol[10] |
| Ionization | ESI+[10] |
| LOD | 0.02 ng/mL[10] |
| LOQ | 1 ng/mL[10] |
| Linearity Range | 1-500 ng/mL[10] |
Conclusion
The chromatographic methods detailed in this application note provide robust and reliable approaches for the separation and quantification of ivermectin and its degradation products. The choice of method, whether RP-HPLC with UV detection or the more sensitive UPLC-MS/MS, will depend on the specific requirements of the analysis, such as the sample matrix and the required limits of detection. By implementing these protocols, researchers, scientists, and drug development professionals can effectively monitor the stability of ivermectin, ensure product quality, and meet regulatory requirements. The provided workflows and data tables serve as a valuable resource for method development and validation.
References
- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-MOL [m.x-mol.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic Quantification of Ivermectin and Pranziquantel in the Tablets Using Stability Indicating RP-HPLC Method [ps.tbzmed.ac.ir]
- 8. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Ivermectin Determination - Application - Dikma Technologies Inc.- A reliable partner for your lab. [dikmatech.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and validation of an LC-MS/MS method for the analysis of ivermectin in plasma, whole blood, and dried blood spots using a fully automatic extraction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Ivermectin and Its Related Substances
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of ivermectin and its closely related impurity, "2,3-Dehydro-3,4-dihydro ivermectin."
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of ivermectin and its related substances.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Ivermectin and "this compound" | Inadequate mobile phase composition. | - Adjust the ratio of organic solvent (acetonitrile/methanol) to the aqueous phase. Increasing the aqueous portion can enhance the separation of closely eluting non-polar compounds. - Consider using a different organic modifier (e.g., isopropanol in combination with acetonitrile).[1][2] - Evaluate the effect of pH of the mobile phase, especially if using a buffer. |
| Inappropriate column chemistry or dimensions. | - Use a high-resolution column, such as one with a smaller particle size (e.g., 2.7 µm) or a longer column length.[1][2] - Screen different C18 column selectivities from various manufacturers. | |
| Suboptimal temperature. | - Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but may also decrease retention times. A typical starting point is 30-45°C.[2][3] | |
| Gradient slope is too steep. | - Employ a shallower gradient to increase the separation window for closely eluting peaks. | |
| Peak Tailing for Ivermectin or Impurity Peak | Secondary interactions with the stationary phase. | - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if basic compounds are interacting with residual silanols. - Use a column with end-capping or a base-deactivated stationary phase. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Extracolumn dead volume. | - Ensure all fittings and tubing are properly connected and have minimal length. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | - Ensure the mobile phase is well-mixed and degassed. - Use a high-quality HPLC pump with stable flow rates. |
| Column temperature variations. | - Use a column oven to maintain a consistent temperature.[2][3] | |
| Column equilibration issues. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. | |
| Ghost Peaks or Carryover | Contamination in the injector or column. | - Implement a robust needle wash protocol. - Inject a blank (mobile phase) after a high-concentration sample to check for carryover. |
| Impurities in the mobile phase or sample diluent. | - Use HPLC-grade solvents and freshly prepared mobile phases. - Filter all solutions before use. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method to separate ivermectin and "this compound"?
A1: A reversed-phase HPLC method using a C18 column is the most common approach.[1][2][3] A good starting point would be a gradient elution with a mobile phase consisting of water and acetonitrile or methanol. A common detection wavelength for ivermectin and its related substances is around 245 nm or 254 nm.[2][3]
Q2: How can I improve the selectivity for the separation of ivermectin and its closely related impurities?
A2: Selectivity can be enhanced by modifying the mobile phase. Trying different organic solvents (e.g., acetonitrile vs. methanol) or a combination can alter the elution order. Additionally, using a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) can provide alternative selectivity.
Q3: What are the typical sample preparation steps for ivermectin analysis?
A3: Ivermectin is typically dissolved in an organic solvent like acetonitrile or methanol to a known concentration.[1] For solid dosage forms, this may involve an initial extraction step followed by dilution. It is crucial to ensure the sample diluent is compatible with the initial mobile phase conditions to avoid peak distortion.
Q4: How can I confirm the identity of the "this compound" peak?
A4: Mass spectrometry (LC-MS) is the most definitive method for identifying unknown peaks. By comparing the mass-to-charge ratio (m/z) of the impurity peak with the expected mass of "this compound," you can confirm its identity.
Q5: What is a stability-indicating HPLC method, and why is it important for ivermectin?
A5: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This is crucial for ivermectin as it can degrade under various stress conditions such as acid, base, oxidation, and light.[4] A validated stability-indicating method ensures that the measured potency of ivermectin is not falsely elevated by co-eluting degradation products.
Experimental Protocols
Protocol 1: High-Resolution Separation of Ivermectin and Related Substances
This protocol is based on a stability-indicating method that has been shown to separate ivermectin from its process-related impurities and degradation products.[2]
| Parameter | Condition |
| Column | HALO C18, 100 mm x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Protocol 2: Alternative Gradient Method for Ivermectin Impurity Profiling
This method utilizes a different organic modifier in the mobile phase which may offer alternative selectivity.[1]
| Parameter | Condition |
| Column | Ascentis Express C18, 100 mm x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water/Acetonitrile (50/50, v/v) |
| Mobile Phase B | Isopropanol/Acetonitrile (15/85, v/v) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 252 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of ivermectin.
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
References
- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ivermectin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ivermectin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive hydroxyl groups on the ivermectin core for derivatization?
The reactivity of the hydroxyl groups on the ivermectin macrocycle generally follows the order: C5-OH > C4''-OH > C7-OH. The C5 hydroxyl group is the most nucleophilic and sterically accessible, making it the primary site of reaction under many conditions. The C4'' hydroxyl on the oleandrose sugar is also relatively reactive. The C7 hydroxyl is the most sterically hindered and generally the least reactive.
Q2: How can I achieve selective derivatization at a specific hydroxyl group?
Selective derivatization is a significant challenge and often requires a protecting group strategy.
-
For C4''-OH modification: The more reactive C5-OH group is typically protected first, most commonly as a silyl ether (e.g., using TBDMS-Cl). Once the C5-OH is protected, the C4''-OH can be targeted for derivatization. The silyl protecting group can then be selectively removed under acidic conditions (e.g., p-TSA in methanol) or with a fluoride source like TBAF.
-
For C5-OH modification: Due to its higher reactivity, direct acylation or other modifications often occur preferentially at the C5 position without the need for protecting the other hydroxyl groups, especially when using a limited amount of the electrophile.
-
For C7-OH modification: Derivatization at the C7 position is challenging due to steric hindrance and generally requires protecting both the C5 and C4'' hydroxyls.
Q3: What are the common impurities I might encounter in my starting ivermectin?
Commercial ivermectin is a mixture of at least 80% 22,23-dihydroavermectin B1a and not more than 20% 22,23-dihydroavermectin B1b. Besides this inherent mixture, several process-related impurities and degradation products can be present in bulk ivermectin, which may complicate the synthesis and purification of derivatives. These include:
-
Avermectin B1a and B2a: The starting materials for ivermectin synthesis.
-
2-epimer H2B1a: An epimer of the active pharmaceutical ingredient.
-
24-demethyl H2B1a, 3'-demethyl H2B1a, and 3''-demethyl H2B1a: Process impurities from the fermentation process.
-
Degradation products: Ivermectin is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[1]
Troubleshooting Guides
Problem 1: Low Yield in Esterification Reactions (e.g., C5-O-Acylation)
Symptoms:
-
Low conversion of ivermectin to the desired ester derivative observed by TLC or HPLC.
-
Presence of significant amounts of starting material and/or side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient activation of the carboxylic acid | If using a coupling agent like DCC or EDC, ensure it is fresh and used in a slight excess. For Steglich esterification, the addition of a catalytic amount of DMAP is crucial for activating the O-acylisourea intermediate.[2] |
| Steric hindrance | For bulky carboxylic acids, consider using a more potent coupling agent (e.g., HATU) or increasing the reaction temperature and time. |
| Side reactions | With DCC, the formation of N-acylurea byproduct can be an issue.[2] Using EDC can be advantageous as its urea byproduct is water-soluble and more easily removed during workup. |
| Moisture in the reaction | Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the activated carboxylic acid and coupling agents. |
| Degradation of ivermectin | Avoid strongly acidic or basic conditions if possible. Ivermectin is known to be unstable under these conditions. |
Problem 2: Unexpected Rearrangement of the Ivermectin Core
Symptoms:
-
Isolation of a product with a significantly different NMR and mass spectrum than the expected derivative.
-
Changes in the oxahydrindene (hexahydrobenzofuran) unit of the macrolide ring.
Background: Recent studies have shown that during the deprotection of a C5-silyl ether using tetra-n-butylammonium fluoride (TBAF) in the synthesis of C13-epi-amide derivatives, an unexpected rearrangement of the ivermectin core can occur.[3][4] This rearrangement is believed to involve atmospheric oxygen.[3]
Troubleshooting and Confirmation:
| Observation | Action |
| Unexpected product when using TBAF for deprotection | Be aware of this potential rearrangement, especially when working with C13-modified derivatives. The reaction progress can sometimes be monitored by a color change of the reaction mixture to red.[3] |
| Structure confirmation | The rearranged structure should be confirmed by extensive 2D NMR spectroscopy and, if possible, single-crystal X-ray diffraction.[3] |
| Avoiding the rearrangement | If the rearrangement is undesirable, consider alternative deprotection methods for the silyl group, such as using a mild acid like p-toluenesulfonic acid (p-TSA) in an alcohol solvent.[3] |
Problem 3: Difficulties in Purifying the Ivermectin Derivative
Symptoms:
-
Co-elution of the product with starting material or byproducts during column chromatography.
-
Persistent impurities in the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar polarity of product and impurities | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Reversed-phase flash column chromatography can be a powerful alternative to normal-phase silica gel chromatography for purifying ivermectin and its derivatives. |
| DCC/DCU contamination | If using DCC for esterification, the dicyclohexylurea (DCU) byproduct can be difficult to remove. One strategy is to cool the reaction mixture in a freezer (-10 to -20°C) to precipitate the DCU, followed by filtration.[5] Alternatively, use a water-soluble carbodiimide like EDC.[6] |
| DMAP contamination | DMAP can be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl), provided the derivative is stable to acid.[5] |
| Inefficient extraction | During workup, ensure thorough extraction of the product into the organic phase and adequate washing to remove water-soluble impurities. |
Experimental Protocols
Protocol 1: Selective Protection of the C5-Hydroxyl Group
This protocol describes the selective protection of the C5-hydroxyl group of ivermectin using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
Ivermectin
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ether
-
Deionized water
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Dissolve ivermectin (1 equivalent) and imidazole (approx. 2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (approx. 1.1-1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 60-90 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ether and add deionized water.
-
Separate the layers. Extract the aqueous layer twice more with ether.
-
Combine the organic layers and wash four times with water and once with saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the C5-O-TBDMS protected ivermectin.
Protocol 2: Esterification of C4''-Hydroxyl Group using DCC/DMAP Coupling
This protocol is for the esterification of the C4''-hydroxyl group of C5-protected ivermectin.
Materials:
-
C5-O-TBDMS ivermectin
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve C5-O-TBDMS ivermectin (1 equivalent), the carboxylic acid (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.2-1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of celite to remove the DCU.
-
Wash the filtrate with dilute HCl (if the product is stable), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the C5-O-TBDMS Group
This protocol describes the removal of the TBDMS protecting group to yield the final C4''-O-acylated ivermectin derivative.
Materials:
-
C5-O-TBDMS-4''-O-acyl ivermectin
-
p-Toluenesulfonic acid (p-TSA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the protected ivermectin derivative in a mixture of DCM and MeOH.
-
Add a catalytic amount of p-TSA.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
Data Presentation
Table 1: HPLC and LC-MS/MS Method Parameters for Ivermectin Analysis
| Parameter | HPLC Method 1[7] | HPLC Method 2[8] | LC-MS/MS Method[9] |
| Column | Agilent Extend-C18 (4.6 mm × 250 mm, 5.0 µm) | INERTSIL C-18 ODS (250x4.6mm, 5µm) | Not Specified |
| Mobile Phase | Acetonitrile:Ultra-pure water (80:20, v/v) | Acetonitrile:Methanol (Isocratic) | Not Specified |
| Flow Rate | 1.2 mL/min | 1 mL/min | Not Specified |
| Detection | UV at 245 nm | UV at 245 nm | Not Specified |
| Retention Time | 12.54 min | 4.198 min | Not Specified |
| Linearity Range | 10-60 µg/mL | 1-32 µg/ml | Not Specified |
| Recovery | 98-100% | Not Specified | Not Specified |
| LOD | 0.80 µg/mL | 2.93 | Not Specified |
| LOQ | 2.30 µg/mL | 8.79 | Not Specified |
Table 2: Recovery of Ivermectin from Spiked Samples using HPTLC
| Amount of drug added to analyte (ng) | Amount of drug recovered (ng) Mean ± SD (n=6) | % Recovery | % RSD |
| 250 | 245.63 ± 2.65 | 98.25 | 1.08 |
| 500 | 500.80 ± 3.42 | 100.16 | 0.68 |
| 750 | 747.00 ± 4.12 | 99.60 | 0.55 |
Visualizations
Diagram 1: General Workflow for Selective Synthesis of a C4''-Ivermectin Derivative
Caption: A typical workflow for the synthesis of C4''-ivermectin derivatives.
Diagram 2: Troubleshooting Flowchart for Low Reaction Yield
Caption: A logical flowchart for troubleshooting low yield reactions.
Diagram 3: Signaling Pathway of Steglich Esterification
Caption: Simplified mechanism of Steglich esterification highlighting key intermediates.
References
- 1. X-MOL [x-mol.net]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected rearrangement of ivermectin in the synthesis of new derivatives with trypanocidal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 9. [PDF] Chromatographic Quantification of Ivermectin and Pranziquantel in the Tablets Using Stability Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin
Welcome to the technical support center for the synthesis of 2,3-Dehydro-3,4-dihydro ivermectin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion of Ivermectin | 1. Inactive Oxidizing Agent: Manganese dioxide (MnO₂) activity can vary depending on its preparation and activation. 2. Insufficient Reagent: The molar ratio of the oxidizing agent to ivermectin may be too low. 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Activate MnO₂: Activate commercial MnO₂ by heating at 100-200 °C for several hours before use. 2. Increase Reagent Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., MnO₂ or DDQ). A large excess (10 equivalents or more) of MnO₂ is often used for oxidations of complex alcohols.[1] 3. Optimize Temperature: Screen a range of reaction temperatures (e.g., room temperature to reflux) to find the optimal condition. 4. Solvent Screen: Test different solvents such as dichloromethane (DCM), chloroform, toluene, or dioxane. For MnO₂ oxidations, chlorinated hydrocarbons are common.[1] For DDQ oxidations, dioxane or DCM are often employed.[2] |
| Formation of Multiple Products (Low Selectivity) | 1. Over-oxidation: The oxidizing agent may be too reactive or the reaction time too long, leading to the formation of other oxidized species. 2. Oxidation at Other Positions: Ivermectin has several reactive sites. Oxidation can occur at other positions, such as the C5 hydroxyl group to form a ketone, or at the C8a position.[3][4] 3. Epoxidation: The 3,4-double bond can be susceptible to epoxidation under certain oxidative conditions. A 3,4-epoxide of ivermectin has been identified as a degradation product.[5] | 1. Control Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized. 2. Use a Milder Oxidant: If using a strong oxidant like DDQ, consider switching to a milder or more selective reagent. The choice of MnO₂ can also influence selectivity based on its activation level. 3. Protect Other Functional Groups: If side reactions at other hydroxyl groups are problematic, consider protecting them with a suitable protecting group prior to the dehydrogenation step. 4. Optimize Reaction Conditions: Varying the temperature and solvent can influence the selectivity of the reaction. |
| Difficult Purification of the Final Product | 1. Co-elution with Starting Material or Byproducts: The polarity of the product may be very similar to that of ivermectin or side products, making chromatographic separation challenging. 2. Removal of Excess Reagent/Byproducts: Removing large excesses of reagents like MnO₂ or the hydroquinone byproduct of DDQ can be problematic. | 1. Optimize Chromatography: Develop a specialized HPLC or flash chromatography method. A gradient elution on a C18 column is often effective for separating ivermectin and its derivatives. 2. Filtration for MnO₂: Since MnO₂ is a solid, it can be removed by filtration through a pad of celite at the end of the reaction.[1] 3. Aqueous Workup for DDQ Byproduct: The hydroquinone byproduct of DDQ can be removed by an aqueous basic wash during the workup. 4. Crystallization: If the product is a solid, crystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a selective dehydrogenation (oxidation) of the C2-C3 single bond of the ivermectin starting material. Common oxidizing agents for this type of transformation on complex molecules include activated manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For HPLC analysis, a reversed-phase C18 column with a gradient of acetonitrile and water is typically effective for separating ivermectin from its more nonpolar dehydrogenated product.
Q3: What are the potential side products in this synthesis?
A3: Potential side products can arise from oxidation at other positions in the ivermectin molecule. These include the 5-oxo derivative (from oxidation of the C5 hydroxyl group), the 8a-hydroxy or 8a-oxo derivatives, and the 3,4-epoxide.[3][4][5] Over-oxidation can also lead to further degradation of the desired product.
Q4: What is the expected yield for this synthesis?
A4: The yield for the synthesis of this compound can vary significantly depending on the chosen oxidant, reaction conditions, and the scale of the reaction. Yields for oxidations of complex molecules can range from moderate to good. Optimization of reagent stoichiometry, temperature, and reaction time is crucial for maximizing the yield.
Q5: How can I confirm the structure of the synthesized this compound?
A5: The structure of the final product should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of the new double bond at the 2,3-position and for verifying the overall structure.
Experimental Protocols
Representative Protocol for the Synthesis of this compound using Activated Manganese Dioxide
This protocol is a representative method based on the known reactivity of manganese dioxide with allylic alcohols in complex molecules.[1] Optimization may be required for your specific experimental setup.
-
Preparation of Activated MnO₂: Commercially available activated manganese dioxide is heated at 120 °C under vacuum for 4 hours and then cooled to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a solution of ivermectin (1 equivalent) in dry dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the activated MnO₂ (10-20 equivalents).
-
Reaction Execution: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC or HPLC every 1-2 hours.
-
Work-up: Upon completion (or when optimal conversion is reached), dilute the reaction mixture with DCM and filter through a pad of celite to remove the MnO₂. Wash the celite pad with additional DCM.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the this compound.
Analytical HPLC Method for Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient could be starting from 60% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Effects of Avermectins on the Environment Based on Its Toxicity to Plants and Soil Invertebrates—a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EA002103B1 - Improved process for antiparasitic agent - Google Patents [patents.google.com]
- 4. Direct production of ivermectin-like drugs after domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis ATCC31272 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution of Ivermectin Impurities in Chromatography
Welcome to the technical support center for the analysis of ivermectin and its related substances. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic challenges, with a focus on co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution of ivermectin impurities in reversed-phase HPLC?
Co-elution in the analysis of ivermectin and its impurities can stem from several factors:
-
Suboptimal Mobile Phase Composition: The organic solvent ratio, buffer pH, and ionic strength may not be ideal for separating compounds with similar polarities.
-
Inadequate Stationary Phase Chemistry: The chosen column (e.g., a standard C18) may not provide sufficient selectivity for closely related ivermectin impurities.
-
Isocratic Elution Limitations: An isocratic mobile phase may not have the resolving power to separate a complex mixture of impurities with a wide range of polarities.
-
Poor Method Optimization: Insufficient optimization of parameters like temperature, flow rate, and gradient profile can lead to peak overlap.
-
High Analyte Concentration: Overloading the column can cause peak broadening and lead to the merging of adjacent peaks.
Q2: An unknown impurity is co-eluting with my main ivermectin peak. How can I confirm this and what are the initial steps to resolve it?
Confirming co-elution often requires advanced detection techniques. If you suspect co-elution, consider the following:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or the appearance of a shoulder on the main ivermectin peak.[1]
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Detection: An MS detector can identify different mass-to-charge ratios (m/z) across the chromatographic peak, confirming the presence of multiple components.
Initial Troubleshooting Steps:
-
Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves and if any hidden peaks become apparent.
-
Modify the Mobile Phase: A simple first step is to alter the organic solvent-to-aqueous ratio. A slight decrease in the organic solvent percentage can increase retention and may improve separation.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
If these initial steps do not resolve the co-elution, a more systematic approach to method modification is necessary.
Troubleshooting Guide: Resolving Co-eluting Ivermectin Impurities
This guide provides a systematic approach to resolving co-elution issues during the HPLC analysis of ivermectin and its related substances.
Problem: Two or more ivermectin impurities are co-eluting.
Step 1: Modify the Mobile Phase Composition
The selectivity of the separation is highly dependent on the mobile phase.
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. The different solvent properties can alter the elution order and improve separation.
-
Adjust the Mobile Phase pH: For ionizable impurities, a change in the mobile phase pH can significantly impact retention and selectivity. The use of acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid is common in ivermectin analysis to ensure good peak shape and reproducibility.[2]
-
Modify the Buffer Concentration: If using a buffered mobile phase, adjusting the buffer concentration can influence the separation of polar compounds.
Step 2: Optimize the Gradient Elution Program
For complex mixtures of ivermectin impurities, a gradient elution is often more effective than an isocratic one.[3][4][5]
-
Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can improve the resolution of closely eluting peaks.
-
Introduce Isocratic Segments: Incorporate isocratic holds at certain mobile phase compositions within the gradient to enhance the separation of specific impurity pairs.
-
Utilize Advanced Gradient Optimization Software: Modern chromatography data systems often have tools to model and predict optimal gradient profiles.
Step 3: Evaluate Alternative Stationary Phases
If mobile phase modifications are insufficient, changing the column chemistry may be necessary.
-
Consider Different C18 Chemistries: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping may provide the required selectivity.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases due to pi-pi interactions and can be effective in separating aromatic or closely related compounds. A ZORBAX SB phenyl analytical column has been successfully used for the separation of ivermectin and its impurities.[6]
-
Fused-Core Particle Columns: Columns with superficially porous particles (e.g., HALO, Ascentis Express) can provide higher efficiency and resolution compared to fully porous particle columns of the same dimension.[3][4][7][8]
Step 4: Adjust the Column Temperature
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity.
-
Increase or Decrease the Temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to see if it improves the separation of the co-eluting pair. Temperatures between 30°C and 45°C are commonly used for ivermectin analysis.[1][3][8][9]
The following workflow diagram illustrates a systematic approach to troubleshooting co-elution issues.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the separation of ivermectin and its related substances. These can serve as a starting point for method development and troubleshooting.
Method 1: Gradient RP-HPLC with C18 Column
This method is suitable for the separation of ivermectin from its process-related impurities and degradation products.[7][8]
-
Column: HALO C18 (100 mm x 4.6 mm, 2.7 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)
-
Gradient: A multi-step gradient can be optimized. A starting point could be a linear gradient from 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
Method 2: Alternative Gradient RP-HPLC with C18 Column
This method provides an alternative mobile phase composition that can offer different selectivity.[3]
-
Column: Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm)
-
Mobile Phase A: Water/Acetonitrile (50/50, v/v)
-
Mobile Phase B: Isopropanol/Acetonitrile (15/85, v/v)
-
Gradient: A suitable gradient should be developed to ensure the separation of all impurities.
-
Flow Rate: Not specified, but a typical starting point would be 1.0 - 1.5 mL/min.
-
Column Temperature: 45 °C
-
Detection: UV at 252 nm
-
Injection Volume: Not specified, a typical starting point would be 10 µL.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters from a validated HPLC method for ivermectin and its impurities. These values can be used as a benchmark for your own method development and troubleshooting.
| Parameter | Value | Reference |
| Column | Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm) | [9] |
| Mobile Phase A | Water | [9] |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) | [9] |
| Flow Rate | 1.5 mL/min | [9] |
| Temperature | 30 °C | [9] |
| Detection Wavelength | 245 nm | [9] |
| Limit of Detection (LOD) | 0.2 µg/mL | [9] |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | [9] |
The logical relationship for selecting an appropriate analytical method is outlined in the diagram below.
References
- 1. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. jocpr.com [jocpr.com]
- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]
"2,3-Dehydro-3,4-dihydro ivermectin" stability and storage conditions
Technical Support Center: 2,3-Dehydro-3,4-dihydro ivermectin
This technical support guide provides detailed information on the stability and storage of this compound, a known impurity and analog of ivermectin.[1][2] It is intended for researchers, analytical scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, the solid (powder) form of this compound should be kept in a tightly sealed container at -20°C.[2][3] Under these conditions, the compound is stable for at least four years.[2]
Q2: How should I store solutions of this compound?
If the compound is dissolved in a solvent, it is recommended to store the solution at -80°C for maximum stability.[3]
Q3: Is this compound sensitive to light?
Yes, light sensitivity should be assumed. The parent compound, ivermectin, is known to undergo degradation under photolytic conditions.[4][5] Therefore, it is critical to protect both solid samples and solutions of this compound from light by using amber vials or by storing them in the dark.
Q4: What chemical incompatibilities should I be aware of?
Avoid contact with strong acids, strong bases (alkalis), strong oxidizing agents, and strong reducing agents, as these are likely to cause degradation.[3] Forced degradation studies on ivermectin confirm its susceptibility to acid-base hydrolysis and oxidation.[4][5][6]
Q5: What are the primary degradation pathways for ivermectin-related compounds?
Studies on the parent drug ivermectin show that it is susceptible to degradation through several pathways, including:
-
Hydrolysis: Degradation occurs in both acidic and alkaline conditions.[4][6]
-
Oxidation: Ivermectin degrades in the presence of oxidizing agents like hydrogen peroxide.[5][7]
It is reasonable to assume that this compound is susceptible to similar degradation mechanisms.
Troubleshooting Guide
Issue: I see an unexpected peak or a change in the peak area for this compound during HPLC analysis.
This could indicate sample degradation or contamination. Follow this logical workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for unexpected HPLC results.
Quantitative Stability Data
Table 1: Summary of Ivermectin Forced Degradation Studies
| Stress Condition | Reagents & Duration | Observation | Likely Impact on this compound |
| Acidic Hydrolysis | 0.05 M HCl for 5 hours[8] | Significant degradation of ivermectin observed.[4][5] | Susceptible to degradation. |
| Alkaline Hydrolysis | 0.025 M NaOH for 1 hour[8] | Significant degradation of ivermectin observed.[4][5] | Susceptible to degradation. |
| Oxidation | 5% H₂O₂ for 21 hours[8] | Significant degradation of ivermectin observed.[5][7] | Susceptible to degradation. |
| Photolytic (Solid) | Light irradiation (1.10 W/m²) for 26.2 hours[8] | Degradation of solid ivermectin occurs.[4][5] | Susceptible to degradation; must be protected from light. |
| Photolytic (Solution) | Light irradiation (1.10 W/m²) for 8 hours[8] | Degradation of ivermectin in solution occurs.[4][5] | Susceptible to degradation; must be protected from light. |
| Thermal (Solid) | 80°C for 7 days[8] | Ivermectin is relatively stable to dry heat.[5] | Likely stable to short-term thermal stress in solid form. |
| Thermal (Solution) | 80°C for 1 day[8] | Degradation observed in solution.[5] | Less stable in solution at elevated temperatures. |
This table is compiled from forced degradation studies on ivermectin and inferences are drawn for its dehydro- impurity.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Ivermectin and Related Substances
This method is representative of validated, stability-indicating methods capable of separating ivermectin from its process impurities and degradation products, including this compound.[9][10][11]
Caption: General workflow for HPLC analysis of ivermectin impurities.
Detailed Chromatographic Conditions:
-
Column: Ascentis Express C18 or HALO C18 (e.g., 100 mm × 4.6 mm, 2.7 µm particle size).[7][9]
-
Mobile Phase A: Water.[10]
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 85:15 v/v).[10]
-
Elution: Gradient elution is required to separate all related substances.[7][9]
-
Flow Rate: Approximately 1.0 - 1.5 mL/min.[10]
-
Injection Volume: 10-20 µL.
-
Diluent: Typically Acetonitrile or an Acetonitrile/Water mixture.[8]
Visualized Pathways
Formation of this compound
This compound is formed from the parent ivermectin molecule through a dehydrogenation reaction, which can be induced under oxidative or other stress conditions. This creates a double bond in the specified position.
Caption: Formation pathway from ivermectin to its dehydro- impurity.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|1135339-49-9|MSDS [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing the degradation of ivermectin during analysis
Welcome to the technical support center for ivermectin analysis. This resource is designed for researchers, scientists, and drug development professionals to help minimize the degradation of ivermectin during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on ivermectin stability to ensure the accuracy and reliability of your results.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of ivermectin that may be related to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low ivermectin recovery or decreasing peak area over time. | Degradation of ivermectin in the sample solution. Ivermectin is susceptible to acidic and basic conditions, oxidation, and light exposure.[1][2] | Prepare samples fresh and analyze them promptly. If storage is necessary, keep samples at a low temperature (e.g., -20°C) and protected from light.[3] Use a mobile phase with a neutral or slightly acidic pH. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products due to hydrolysis, oxidation, or photolysis.[1][2][3] | Utilize a validated stability-indicating HPLC method capable of separating ivermectin from its degradation products.[4] Conduct forced degradation studies to identify the retention times of potential degradation products. |
| Poor peak shape or peak splitting for ivermectin. | On-column degradation or interaction with active sites on the stationary phase. | Use a high-quality, well-maintained HPLC column. A C18 column is commonly used for ivermectin analysis.[2][3][4] Consider using a mobile phase modifier to improve peak shape. |
| Inconsistent results between replicate injections. | Ongoing degradation of ivermectin in the autosampler. | If possible, use a cooled autosampler to maintain sample stability. Minimize the time samples spend in the autosampler before injection. |
| Loss of ivermectin during sample preparation. | Degradation caused by harsh extraction conditions (e.g., strong acids or bases, high temperatures). | Optimize extraction procedures to use milder conditions. Employ solid-phase extraction (SPE) for sample clean-up, which can be less harsh than liquid-liquid extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause ivermectin degradation during analysis?
A1: Ivermectin is primarily degraded by exposure to acidic and alkaline conditions, oxidation, and light (photolysis).[1][2] Temperature can also accelerate these degradation processes. Therefore, it is crucial to control these factors throughout the analytical workflow.
Q2: How can I prevent the degradation of ivermectin in my stock solutions and samples?
A2: To minimize degradation, prepare stock solutions in a stable solvent like methanol or acetonitrile and store them at low temperatures (e.g., -20°C) in amber vials to protect from light.[5] For analytical samples, it is best to prepare them fresh before analysis. If temporary storage is needed, keep them in a cooled autosampler.
Q3: What type of HPLC column is best suited for a stability-indicating analysis of ivermectin?
A3: A reversed-phase C18 column is the most commonly used and effective stationary phase for separating ivermectin from its degradation products.[2][3][4] Several studies have reported good separation using columns such as a HALO C18 (150 × 4.6 mm, 2.7 µm) or a Zorbax Extend-C18 (150 mm × 4.6 mm i.d., 3.5-μm particle size).[3][4]
Q4: What are the expected degradation products of ivermectin?
A4: Under stress conditions, ivermectin can degrade into several products. Forced degradation studies have identified major degradation products resulting from oxidation (e.g., 3,4-epoxide H2B1a), hydrolysis under acidic and basic conditions, and photolysis.[2][3]
Q5: Can I use a UV detector for the analysis of ivermectin and its degradation products?
A5: Yes, a UV detector is commonly used for the analysis of ivermectin. The detection wavelength is typically set around 245 nm or 254 nm.[4]
Quantitative Data on Ivermectin Degradation
The following table summarizes the extent of ivermectin degradation under various stress conditions as reported in a stability-indicating study.
| Stress Condition | Treatment | % Degradation of Ivermectin |
| Acidic Hydrolysis | 0.1 N HCl | 16.57% |
| Alkaline Hydrolysis | 0.1 N NaOH | 12.19% |
| Oxidative Degradation | 30% H₂O₂ | 10.97% |
| Thermal Degradation | 105°C for 30 min | Degradation Observed |
| Photodegradation | Sunlight for 24 h | Degradation Observed |
Data adapted from a study on the simultaneous analysis of ivermectin and praziquantel.[6]
Experimental Protocols
Stability-Indicating HPLC Method for Ivermectin Analysis
This protocol provides a general framework for the analysis of ivermectin and its degradation products. Method optimization and validation are essential for specific applications.
1. Materials and Reagents:
-
Ivermectin reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water
-
Hydrochloric acid (for acid degradation studies)
-
Sodium hydroxide (for base degradation studies)
-
Hydrogen peroxide (for oxidative degradation studies)
2. Chromatographic Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Zorbax Extend-C18 (150 mm × 4.6 mm i.d., 3.5-μm particle size) or equivalent.[4]
-
Mobile Phase A: Water[4]
-
Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[4]
-
Gradient Elution: A gradient program should be developed to ensure the separation of ivermectin from its degradation products.
-
Flow Rate: 1.5 mL/min[4]
-
Column Temperature: 30°C[4]
-
Detection Wavelength: 245 nm[4]
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of ivermectin in methanol or acetonitrile. Further dilute to the desired concentration with the mobile phase.
-
Sample Solution: Extract ivermectin from the sample matrix using a suitable solvent. The extraction method should be optimized to minimize degradation.
-
Forced Degradation Samples:
-
Acid Degradation: Treat the ivermectin solution with 0.1 M HCl.
-
Base Degradation: Treat the ivermectin solution with 0.015 M NaOH.
-
Oxidative Degradation: Treat the ivermectin solution with 3% H₂O₂.
-
Thermal Degradation: Expose the ivermectin solution to heat.
-
Photodegradation: Expose the ivermectin solution to UV or visible light.
-
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the concentration of ivermectin and the percentage of degradation products.
Visualizations
Ivermectin Degradation Pathways
Caption: Major pathways of ivermectin degradation.
Analytical Workflow for Ivermectin Stability Testing
Caption: Workflow for ivermectin stability analysis.
Troubleshooting Logic for Low Ivermectin Recovery
Caption: Troubleshooting low ivermectin recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Mass Spectrometry Analysis of 2,3-Dehydro-3,4-dihydro ivermectin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of 2,3-Dehydro-3,4-dihydro ivermectin.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular formula for this compound is C₄₈H₇₄O₁₄, which corresponds to a molecular weight of approximately 875.09 g/mol . Depending on the ionization mode, you will observe different precursor ions.
Q2: What are the expected precursor ions for this compound in positive and negative ion modes?
A2: In positive ion mode, you can expect to see the protonated molecule [M+H]⁺ at m/z 875.5, the sodium adduct [M+Na]⁺ at m/z 897.5, and the ammonium adduct [M+NH₄]⁺ at m/z 892.5.[1][2] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 873.5 is commonly observed.[3]
Q3: What are the major fragmentation pathways for ivermectin and its derivatives?
A3: The most prominent fragmentation pathway for ivermectin and its analogs is the loss of the oleandrose disaccharide moiety. This results in the formation of the aglycone fragment. A subsequent McLafferty-type rearrangement can also occur.[4][5] For this compound, similar fragmentation patterns are expected.
Q4: How does the 2,3-dehydro-3,4-dihydro modification affect the fragmentation pattern compared to ivermectin?
A4: While the primary fragmentation will be similar to ivermectin (loss of the sugar moieties), the double bond in the macrocyclic lactone ring of this compound may lead to some unique, lower-intensity fragment ions. These could arise from alternative cleavages within the modified ring structure. However, the most abundant fragments are still expected to result from the cleavage of the glycosidic bonds.
Q5: What are the common sources of contamination in LC-MS analysis of large molecules like ivermectin derivatives?
A5: Common sources of contamination include plasticizers from lab consumables, slip agents from vials and caps, and residues from previous analyses (carryover). It is crucial to use high-purity solvents and new or thoroughly cleaned vials and to run blank injections between samples to identify and minimize contamination.
Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound based on the known fragmentation of ivermectin and its degradation products. The exact relative intensities may vary depending on the experimental conditions.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Description |
| 897.5 ([M+Na]⁺) | 591.5 | C₁₄H₂₆O₉ | Loss of the disaccharide moiety |
| 897.5 ([M+Na]⁺) | 739.5 | C₇H₁₂O₄ | Loss of the terminal sugar |
| 875.5 ([M+H]⁺) | 569.5 | C₁₄H₂₆O₉ | Loss of the disaccharide moiety |
| 875.5 ([M+H]⁺) | 717.5 | C₇H₁₂O₄ | Loss of the terminal sugar |
| 873.5 ([M-H]⁻) | 567.5 | C₁₄H₂₆O₉ | Loss of the disaccharide moiety |
Experimental Protocols
Sample Preparation
A standard protocol for preparing plasma samples for LC-MS/MS analysis of ivermectin and its derivatives involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) or ammonium formate, is typical.[6][7][8]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally suitable.[6]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used. Positive mode often provides better sensitivity for ivermectin and its derivatives.[2]
-
MS/MS Parameters: The collision energy and other MS/MS parameters should be optimized for the specific instrument and the precursor ions of interest to achieve the desired fragmentation.
Troubleshooting Guide
Issue 1: No or Low Signal Intensity
-
Possible Cause:
-
Improper sample preparation leading to low recovery.
-
Incorrect ionization mode or parameters.
-
Instrument contamination.
-
Degradation of the analyte.
-
-
Troubleshooting Steps:
-
Verify the sample preparation protocol and ensure complete reconstitution of the dried extract.
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature).
-
Run a system suitability test with a known standard to check instrument performance.
-
Clean the ion source and transfer optics.
-
Prepare fresh samples and standards to rule out degradation.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Column overload.
-
Inappropriate mobile phase composition or pH.
-
Column degradation or contamination.
-
Secondary interactions with the stationary phase.
-
-
Troubleshooting Steps:
-
Dilute the sample to avoid column overload.
-
Adjust the mobile phase composition, particularly the organic solvent content and the pH.
-
Flush the column with a strong solvent or replace it if it's old or contaminated.
-
Consider a different column chemistry if secondary interactions are suspected.
-
Issue 3: Inconsistent or Unexpected Fragmentation
-
Possible Cause:
-
Incorrect collision energy.
-
In-source fragmentation.
-
Presence of co-eluting interferences.
-
Instability of the precursor ion.
-
-
Troubleshooting Steps:
-
Optimize the collision energy for the specific precursor ion.
-
Reduce the ion source temperature or fragmentor voltage to minimize in-source fragmentation.
-
Improve chromatographic separation to resolve the analyte from interferences.
-
Try different adducts of the precursor ion (e.g., [M+Na]⁺ instead of [M+H]⁺) which may be more stable.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 8. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
Technical Support Center: Enhancing NMR Signal Resolution for 2,3-Dehydro-3,4-dihydro ivermectin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of NMR signals for the complex macrocyclic lactone, "2,3-Dehydro-3,4-dihydro ivermectin."
Troubleshooting Guides
This section addresses common issues encountered during NMR experiments with this compound and provides step-by-step solutions.
Issue 1: Broad and Poorly Resolved Peaks in 1D ¹H NMR Spectra
-
Question: My 1D ¹H NMR spectrum of this compound shows broad peaks, making it difficult to interpret coupling patterns and assign resonances. What can I do?
-
Answer: Peak broadening in large, flexible molecules like ivermectin derivatives is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Optimize Sample Preparation:
-
Concentration: The sample may be too concentrated, leading to aggregation and line broadening. Prepare a series of dilutions to find the optimal concentration.
-
Solubility: Ensure the compound is fully dissolved. Poor solubility can cause micro-aggregates, resulting in broad lines. Consider trying alternative deuterated solvents. While deuterochloroform (CDCl₃) is commonly used for avermectins, acetone-d₆, or methanol-d₄ could provide better solubility or different chemical shift dispersion.[1][2][3]
-
Purity: Impurities, especially paramagnetic ones, can significantly broaden NMR signals. Purify the sample meticulously before analysis.
-
-
Adjust Experimental Parameters:
-
Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks. Carefully shim the spectrometer before each experiment.
-
Temperature: The flexibility of the macrocyclic ring can lead to conformational exchange, causing peak broadening. Acquiring spectra at different temperatures can help. Lowering the temperature may slow down the exchange to the slow-exchange regime, resulting in sharper signals for individual conformers. Conversely, increasing the temperature might push the molecule into the fast-exchange regime, leading to averaged, sharper signals.[4][5][6][7]
-
-
Utilize Advanced NMR Hardware:
-
Higher Magnetic Field Strength: Increasing the magnetic field strength of the NMR spectrometer (e.g., from 400 MHz to 800 MHz) will increase chemical shift dispersion, spreading out the signals and reducing overlap.[8][9][10][11][12]
-
Cryoprobe: A cryoprobe significantly enhances the signal-to-noise ratio (S/N) by cooling the detection electronics.[13][14][15][16] This allows for the use of more dilute samples, which can mitigate aggregation-induced broadening, and reduces the experiment time required to achieve a good S/N.
-
-
Issue 2: Severe Signal Overlap in the ¹H NMR Spectrum
-
Question: The proton signals in my spectrum of this compound are heavily overlapped, especially in the aliphatic region. How can I resolve these signals?
-
Answer: Signal overlap is expected for a molecule of this complexity. Two-dimensional (2D) NMR experiments are essential for resolving these overlapping resonances.
-
Homonuclear Correlation Spectroscopy (COSY): A COSY experiment will reveal proton-proton scalar couplings, allowing you to trace out spin systems even when the 1D signals are crowded.
-
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlation beyond direct coupling partners to all protons within a spin system. This is particularly useful for identifying all the protons of a particular structural fragment.
-
Heteronuclear Correlation Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since the ¹³C spectrum is much more dispersed than the ¹H spectrum, this technique effectively spreads out the proton signals into the second dimension, resolving much of the overlap.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is invaluable for piecing together different structural fragments and for assigning quaternary carbons.
-
-
Non-Uniform Sampling (NUS): For 2D experiments, NUS can be employed to significantly enhance resolution in the indirect dimension without increasing the experiment time.[17] This can be critical for separating closely spaced cross-peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for acquiring NMR spectra of this compound?
A1: Deuterochloroform (CDCl₃) is a common and often effective solvent for ivermectin and its derivatives.[1][2][3][18] However, if you encounter solubility issues or persistent signal overlap, consider trying other solvents such as acetone-d₆, methanol-d₄, or benzene-d₆. A table of common NMR solvents and their properties is provided below for reference.[19][20]
Q2: How can I improve the signal-to-noise ratio for a very dilute sample?
A2: For dilute samples, a cryoprobe is the most effective hardware solution, offering a 3 to 5-fold increase in sensitivity compared to a room temperature probe.[13][14] This translates to a 9 to 25-fold reduction in experiment time for the same S/N. If a cryoprobe is unavailable, you can increase the number of scans, but be mindful of the experiment time.
Q3: What is Non-Uniform Sampling (NUS) and when should I use it?
A3: NUS is a data acquisition technique for multidimensional NMR experiments where only a fraction of the data points in the indirect dimension(s) are collected. This allows for a significant increase in resolution in that dimension without a proportional increase in experiment time.[17] You should consider using NUS when you observe overlapping cross-peaks in your 2D spectra (e.g., HSQC, HMBC) and need higher resolution to distinguish them.
Q4: Can variable temperature NMR help in the structural analysis of this compound?
A4: Yes, variable temperature NMR can be a powerful tool. Due to the flexibility of the macrocyclic ring, this compound likely exists in multiple conformations in solution. By acquiring spectra at different temperatures, you can study the conformational dynamics.[4][5][6][7] This can help in identifying which protons are involved in hydrogen bonding (their chemical shifts will be more temperature-dependent) and can simplify spectra by either "freezing out" a single conformation at low temperatures or by achieving a fast-exchange average at higher temperatures.
Data Presentation
Table 1: Impact of Magnetic Field Strength on Resolution and Sensitivity
| Magnetic Field Strength (MHz for ¹H) | Relative Chemical Shift Dispersion | Relative Sensitivity (S/N) |
| 300 | 1.0 (Baseline) | 1.0 (Baseline) |
| 500 | 1.7 | 2.2 |
| 600 | 2.0 | 3.1 |
| 800 | 2.7 | 5.1 |
Note: Sensitivity scales approximately with the magnetic field strength to the power of 3/2.[8][9]
Table 2: Comparison of Cryoprobe vs. Room Temperature Probe
| Parameter | Room Temperature Probe | Cryoprobe |
| Relative Sensitivity (S/N) | 1.0 (Baseline) | 3.0 - 5.0 |
| Relative Experiment Time for same S/N | 1.0 (Baseline) | 1/9 - 1/25 |
| Typical Sample Concentration | Higher | Lower |
Data compiled from various sources indicating typical performance gains.[13][14][15][16][21]
Table 3: Common Deuterated Solvents for NMR
| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Boiling Point (°C) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 | 61 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 | 56 |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.05 | 65 |
| Benzene-d₆ | 7.16 | 128.06 | 80 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50, 3.33 (H₂O) | 39.52 | 189 |
Chemical shifts can vary slightly depending on temperature and solute.[19][20]
Experimental Protocols
Protocol 1: High-Resolution 2D HSQC with Non-Uniform Sampling (NUS)
This protocol is designed to resolve overlapping proton signals by correlating them to their directly attached ¹³C nuclei, with enhanced resolution in the ¹³C dimension.
-
Sample Preparation: Prepare a solution of this compound in CDCl₃ at an optimal concentration determined from 1D NMR experiments.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform gradient shimming to optimize magnetic field homogeneity.
-
Calibrate the 90° pulse widths for both ¹H and ¹³C.
-
-
Experiment Acquisition:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).
-
Set the spectral widths for both ¹H and ¹³C dimensions to encompass all expected signals.
-
In the acquisition parameters, enable Non-Uniform Sampling (NUS).
-
Set the desired number of complex points in the indirect dimension (F1) for the fully sampled spectrum (e.g., 1024 or 2048 for high resolution).
-
Choose a sparse sampling schedule, typically 25-50% of the full data points.
-
Set the number of scans to achieve adequate S/N.
-
-
Data Processing:
-
Process the NUS data using an appropriate reconstruction algorithm (e.g., Iterative Soft Thresholding - IST).
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak.
-
Mandatory Visualization
Caption: Workflow for enhancing NMR signal resolution of complex molecules.
Caption: Troubleshooting logic for poor NMR signal resolution.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. Quantitative determination and validation of avermectin B1a in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 8. NMR of Macromolecular Assemblies and Machines at 1 GHz and Beyond: New Transformative Opportunities for Molecular Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 15. Cryoprobe - NMR Wiki [nmrwiki.org]
- 16. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 17. researchgate.net [researchgate.net]
- 18. iajpr.com [iajpr.com]
- 19. chem.washington.edu [chem.washington.edu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Performance of cryogenic probes as a function of ionic strength and sample tube geometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2,3-Dehydro-3,4-dihydro ivermectin
This guide provides troubleshooting protocols and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the anthelmintic drug ivermectin.[1][2][3]
Troubleshooting Guides
Issue 1: Inconsistent Peak Shapes and Shifting Retention Times
Question: My chromatograms for this compound show significant peak tailing, and the retention time is not consistent across injections. What are the likely causes and how can I resolve this?
Answer: Poor peak shape and retention time shifts are common issues in LC-MS/MS analysis, often stemming from on-column contamination or suboptimal chromatographic conditions.[4][5] Here are the primary causes and recommended solutions:
-
Column Contamination: Residual matrix components, particularly phospholipids from biological samples like plasma, can accumulate on the column frit or stationary phase.[5][6] This buildup creates active sites that cause secondary interactions with the analyte, leading to peak tailing.
-
Suboptimal Mobile Phase: The mobile phase pH or composition may not be ideal for this analyte. For large macrocyclic lactones like ivermectin and its analogs, maintaining a consistent ionic state is key to good chromatography.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and broadening.[5]
-
Solution: Reconstitute the final extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.
-
Caption: A step-by-step workflow for diagnosing and fixing peak shape issues.
Issue 2: Significant Ion Suppression or Enhancement
Question: I'm observing a major and inconsistent decrease in signal intensity for my analyte in biological samples when compared to my standards prepared in solvent. How can I manage this matrix effect?
Answer: This phenomenon is a classic matrix effect, where co-eluting endogenous components from the sample interfere with the ionization of your target analyte in the mass spectrometer's source, causing either suppression or enhancement of the signal.[6][9][10] This can severely compromise the accuracy and reproducibility of your assay.[6][9]
Step 1: Evaluation of Matrix Effect First, you must confirm and quantify the matrix effect. The post-extraction spiking method is a standard approach.
-
Protocol:
-
Extract a blank matrix sample (e.g., plasma from an untreated subject).
-
Spike the extracted blank matrix with a known concentration of this compound.
-
Prepare a standard of the same concentration in your reconstitution solvent (neat solution).
-
Analyze both samples and calculate the Matrix Factor (MF) as:
-
MF (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
-
-
An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement. An ideal MF is between 85% and 115%.
-
Step 2: Mitigation Strategies Once confirmed, matrix effects can be addressed through several strategies:
-
Improve Sample Preparation: The most effective approach is to remove the interfering compounds. While protein precipitation is fast, it often leaves significant amounts of phospholipids.[11] Solid-phase extraction (SPE) is a more selective technique that provides a much cleaner sample, significantly reducing matrix effects.[11]
-
Optimize Chromatography: Adjusting the chromatographic gradient to separate the analyte from the region of ion suppression can be effective. A post-column infusion experiment can identify the specific retention times where matrix effects are most severe.[12][13]
-
Use a Co-eluting Internal Standard: The gold standard for compensating for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[9][14] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will be affected by ion suppression or enhancement to the same degree, allowing for accurate correction and reliable quantification.[14]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[9][12]
Caption: Logical workflow for the evaluation and mitigation of matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in plasma for large molecules like this compound? A1: For plasma samples, the most common sources of matrix effects, particularly ion suppression in ESI, are endogenous phospholipids from cell membranes and glycerophosphocholines.[6][10] Salts and proteins that remain after insufficient sample cleanup can also contribute.[10]
Q2: If a stable isotope-labeled internal standard (SIL-IS) for this compound is not available, what is the next best option? A2: The next best choice is a structural analog that has very similar physicochemical properties, chromatographic retention time, and ionization behavior. For this compound, another ivermectin derivative or a related macrocyclic lactone like abamectin or doramectin could be considered.[15] However, it is critical to validate that the analog internal standard experiences the same degree of matrix effect as the analyte across multiple sources of matrix.
Q3: Can the choice of ionization source impact matrix effects? A3: Yes. Electrospray ionization (ESI), which is commonly used for ivermectin analysis, is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[10] This is because ESI relies on charge competition in evaporating droplets, which is easily disrupted by co-eluting compounds. If you face intractable ion suppression with ESI, testing an APCI source may be a viable, though potentially less sensitive, alternative.
Q4: Is it better to use positive or negative ionization mode for ivermectin and its analogs? A4: Most published methods for ivermectin use ESI in positive ion mode (+ESI), often detecting the ammonium adduct for enhanced sensitivity.[11][16] However, some studies suggest that negative ionization can be less susceptible to matrix effects because fewer endogenous matrix components ionize in negative mode.[12] The optimal mode should be determined empirically during method development.
Experimental Protocols & Data
Protocol: Solid-Phase Extraction (SPE) for Plasma
This protocol is designed to remove proteins and phospholipids from plasma samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) (%) | Key Advantage |
| Protein Precipitation (Acetonitrile) | 91.3 | 58.2 (High Suppression) | Fast and simple |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 85.5 | 79.4 (Moderate Suppression) | Good for non-polar analytes |
| Solid-Phase Extraction (Polymeric) | 97.2 | 94.6 (Minimal Suppression) | Excellent removal of interferences |
Data are representative. Matrix Factor (MF) was calculated by comparing the analyte response in post-extraction spiked plasma to the response in a neat solvent standard.
Table 2: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 or C8, ≤ 2.7 µm particle size (e.g., 50 x 2.1 mm) |
| Mobile Phase A | 2 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5-7 minutes |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Example) | [M+NH4]+ → [Product Ion] (Requires empirical determination) |
| Internal Standard | Ivermectin-d2 or a suitable structural analog |
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. zefsci.com [zefsci.com]
- 5. agilent.com [agilent.com]
- 6. eijppr.com [eijppr.com]
- 7. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 8. jocpr.com [jocpr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Aqueous Solubility of 2,3-Dehydro-3,4-dihydro ivermectin
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of "2,3-Dehydro-3,4-dihydro ivermectin." The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Troubleshooting Guide
Problem: My stock solution of this compound in an aqueous buffer is cloudy or shows precipitation.
| Possible Cause | Suggested Solution |
| Low intrinsic aqueous solubility. | This compound, similar to its analogue ivermectin, has very poor water solubility, estimated to be around 0.005 mg/mL.[1][2] It is likely that the concentration you are trying to achieve exceeds its solubility limit. |
| Incorrect solvent for initial dissolution. | Avoid dissolving the compound directly in aqueous buffers. Start with a small amount of an organic co-solvent. |
| pH of the aqueous solution. | The pH of the final solution can influence the stability and solubility of the compound. |
Detailed Troubleshooting Steps:
-
Initial Dissolution in an Organic Co-solvent:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent. Based on data for ivermectin, suitable starting solvents include Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[3]
-
Ensure the compound is fully dissolved in the organic solvent before adding any aqueous solution.
-
-
Use of Surfactants for Micellar Solubilization:
-
If a co-solvent alone is insufficient or undesirable for your experiment, consider using a non-ionic surfactant.
-
Prepare a stock solution of the surfactant (e.g., Polysorbate 80, also known as Tween 80) in your desired aqueous buffer.[1][2]
-
The final concentration of the surfactant should typically be in the range of 4% to 25% (w/v).[1][2]
-
Dissolve the this compound directly into the surfactant-containing solution. Gentle heating and vortexing may aid dissolution.
-
-
pH Adjustment:
-
For ivermectin formulations, a pH range of 6.0 to 6.5 has been shown to provide optimal stability.[1] While specific data for this compound is not available, it is advisable to maintain the pH of your final aqueous solution within this range.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the recommended organic solvents for preparing a stock solution?
A2: Based on available data for ivermectin and its analogues, the following organic solvents can be used for initial dissolution before dilution into aqueous media:
-
Dimethyl Sulfoxide (DMSO)[3]
-
Ethanol[3]
-
Methanol[3]
-
Chloroform (Slightly Soluble)
-
Propylene glycol[1]
-
Glycerol formal[1]
Q3: How can I improve the aqueous solubility of this compound for my in vitro experiments?
A3: Several methods can be employed to enhance the aqueous solubility:
-
Co-solvents: Dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to your aqueous buffer is the simplest approach.
-
Surfactants: Using non-ionic surfactants like Polysorbate 80 (Tween 80) can help to form micelles that encapsulate the hydrophobic drug molecule, leading to a clear aqueous solution.[1][2]
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly increase the aqueous solubility of ivermectin and is a viable strategy for its analogues.[4]
-
Nanosuspensions: For more advanced formulations, creating a nanosuspension can dramatically increase the surface area of the drug particles, leading to improved dissolution rates.[5]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance its wettability and dissolution.[6][7]
Q4: Are there any stability concerns I should be aware of when preparing aqueous solutions?
A4: Yes, aqueous formulations of ivermectin can be unstable. The use of co-solvents and maintaining a pH between 6.0 and 6.5 can significantly improve the stability of the solution.[1] It is recommended to prepare fresh aqueous solutions for your experiments and store any stock solutions in an appropriate organic solvent at -20°C.
Quantitative Data Summary
The following table summarizes the solubility of ivermectin, which can be used as a reference for this compound.
| Solvent/System | Solubility | Fold Increase (approx.) |
| Water | ~0.005 mg/mL[1][2] | - |
| Ethanol | 28 mg/mL | 5,600 |
| DMSO | 100 mg/mL[8] | 20,000 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) formulation | 127-fold increase from aqueous solubility[4] | 127 |
| Ternary system with HP-β-CD + Arginine | 11-fold increase from aqueous solubility[9] | 11 |
Key Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
-
Objective: To prepare a stock solution of this compound for dilution in aqueous media.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Sterile, nuclease-free water or desired aqueous buffer
-
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of the compound.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.
-
For experimental use, dilute the stock solution into the final aqueous buffer to the desired working concentration. Ensure that the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Protocol 2: Solubilization using a Surfactant
-
Objective: To prepare an aqueous solution of this compound using a surfactant.
-
Materials:
-
This compound powder
-
Polysorbate 80 (Tween 80)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
-
Procedure:
-
Prepare a stock solution of Polysorbate 80 in the desired aqueous buffer. For example, to make a 10% (w/v) solution, dissolve 1 g of Polysorbate 80 in a final volume of 10 mL of buffer.
-
Accurately weigh the desired amount of this compound.
-
Add the surfactant solution directly to the powder.
-
Vortex or sonicate the mixture until the compound is fully dissolved. The solution should be clear.
-
The final concentration of the surfactant may need to be optimized for your specific application, typically ranging from 4% to 25% (w/v).[1][2]
-
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Relationship between the problem and potential solutions.
References
- 1. EP0045655A2 - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 2. US4389397A - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. japsonline.com [japsonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. conferenceproceedings.international [conferenceproceedings.international]
Validation & Comparative
Comparative Bioactivity Analysis: Ivermectin vs. 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of the well-established antiparasitic drug, ivermectin, and its analog, 2,3-Dehydro-3,4-dihydro ivermectin. The comparison is based on available experimental data, with a focus on their leishmanicidal activity.
Summary of Bioactivity
Ivermectin is a broad-spectrum antiparasitic agent.[1] Its primary mechanism of action involves binding to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite.[2][3] While highly effective against a range of nematodes and arthropods, its activity against protozoan parasites such as Leishmania has been the subject of more recent investigation.
This compound is an analog of ivermectin that has been specifically evaluated for its leishmanicidal properties. A key study by dos Santos et al. (2009) demonstrated its efficacy against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis in South America.[2]
The available data suggests that while both compounds exhibit activity against Leishmania species, this compound shows notable potency against the amastigote form of L. amazonensis.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of ivermectin and this compound against Leishmania species. It is important to note that the data for the two compounds are from different studies and against different Leishmania species in some cases, which should be considered when making a direct comparison.
Table 1: Bioactivity of this compound against Leishmania amazonensis
| Form of Parasite | IC50 (µM) | Cytotoxicity (IC50 in Macrophages, µM) | Selectivity Index (SI) |
| Promastigotes | 13.8 | 65.5 | 4.75 |
| Amastigotes | 3.6 | 65.5 | 18.19 |
Data from dos Santos, A.R., et al. (2009).[2]
Table 2: Bioactivity of Ivermectin against various Leishmania species
| Leishmania Species | Form of Parasite | IC50 (µM) | Cytotoxicity (CC50 in Macrophages, µM) | Selectivity Index (SI) |
| L. infantum | Amastigotes | 3.64 ± 0.48 | 427.50 ± 17.60 | 117.45 |
| L. amazonensis | Amastigotes | - | - | - |
| L. donovani | Amastigotes | - | - | - |
Data from a study on L. infantum.[4] Data for L. amazonensis and L. donovani was not available in the searched literature.
Experimental Protocols
Antileishmanial Activity Assay (from dos Santos et al., 2009)
1. Parasite Culture:
-
Leishmania amazonensis promastigotes were cultured at 26°C in Schneider's Drosophila medium supplemented with 10% fetal bovine serum (FBS).
2. Anti-promastigote Assay:
-
Promastigotes in the logarithmic growth phase were seeded in 96-well plates.
-
The compounds (ivermectin and its analogs) were dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations.
-
The plates were incubated for 72 hours at 26°C.
-
Parasite viability was assessed by measuring the activity of the mitochondrial enzyme acid phosphatase. The absorbance was read at 492 nm.
-
The 50% inhibitory concentration (IC50) was determined by linear regression analysis.
3. Macrophage Culture and Infection:
-
Peritoneal macrophages were harvested from BALB/c mice and cultured in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Macrophages were infected with L. amazonensis promastigotes at a ratio of 10 parasites per macrophage.
4. Anti-amastigote Assay:
-
After 24 hours of infection, the culture medium was replaced with fresh medium containing the test compounds at different concentrations.
-
The plates were incubated for an additional 72 hours.
-
The cells were then fixed and stained with Giemsa.
-
The number of amastigotes per 100 macrophages was determined by light microscopy.
-
The IC50 was calculated based on the reduction in the number of amastigotes compared to the control.
5. Cytotoxicity Assay:
-
Murine peritoneal macrophages were seeded in 96-well plates and treated with the test compounds at various concentrations for 72 hours.
-
Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The 50% cytotoxic concentration (IC50) was determined by comparing the absorbance of treated and untreated cells.
Visualizations
Signaling Pathway of Ivermectin
Caption: Mechanism of action of ivermectin in invertebrates.
Experimental Workflow for Antileishmanial Assay
Caption: Workflow for in vitro leishmanicidal activity assays.
References
- 1. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ivermectin and Its Analogs: A Head-to-Head Comparison Against Leishmania amazonensis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leishmanicidal activity of ivermectin and its synthetic analogs against Leishmania amazonensis, the causative agent of diffuse cutaneous leishmaniasis. The following sections present quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action to facilitate informed research and development of novel anti-leishmanial therapies.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The in vitro leishmanicidal activity of ivermectin and its analogs was evaluated against both the promastigote (the insect stage) and amastigote (the intracellular stage in mammals) forms of L. amazonensis. Cytotoxicity was assessed against murine macrophages to determine the selectivity of the compounds. The data, summarized below, is derived from a key study that synthesized and evaluated a series of ivermectin derivatives[1][2].
| Compound | Analogue Type | Anti-promastigote IC50 (µM) | Anti-amastigote IC50 (µM) | Cytotoxicity (Macrophage IC50, µM) | Selectivity Index (SI) (Amastigote) |
| Ivermectin (IVM) | Parent Compound | > 90 | 30.5 | > 60 | > 1.97 |
| IVM-monosaccharide | Hydrolyzed analog | > 90 | > 90 | > 60 | - |
| IVM-aglycone | Hydrolyzed analog | > 90 | > 90 | > 60 | - |
| IVM ethyl secoester | Acyclic analog | > 90 | 54.5 | 30.5 | 0.56 |
| Δ2,3-Conjugated IVM | Macrocyclic analog | 45.2 | 4.8 | > 60 | > 12.5 |
| Δ2,3-secoester | Acyclic conjugated analog | 35.5 | 5.2 | 45.2 | 8.69 |
| Diglycosylated northern sub-unit | Fragment analog | > 90 | 25.5 | 35.5 | 1.39 |
| Monoglycosylated northern sub-unit | Fragment analog | > 90 | > 90 | 45.2 | - |
Key Findings:
-
Ivermectin itself shows moderate activity against the intracellular amastigote form of L. amazonensis.
-
Modification of the ivermectin structure significantly impacts its leishmanicidal activity.
-
The conjugated analogs, particularly Δ2,3-Conjugated IVM , exhibited the most potent and selective activity against the clinically relevant amastigote stage, with a selectivity index greater than 12.5.
-
Fragmentation of the ivermectin molecule, as seen in the northern sub-unit analogs, generally leads to a loss of activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of ivermectin and its analogs against L. amazonensis.
In Vitro Anti-promastigote Activity Assay
This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) of compounds against L. amazonensis promastigotes.
Materials:
-
Leishmania amazonensis promastigotes in the logarithmic growth phase.
-
Schneider's insect medium supplemented with 10% fetal bovine serum (FBS).
-
Test compounds (Ivermectin and its analogs) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Resazurin solution.
-
Plate reader (fluorometer/spectrophotometer).
Procedure:
-
Harvest L. amazonensis promastigotes from culture and adjust the concentration to 1 x 10^6 parasites/mL in fresh Schneider's medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds. Add 100 µL of each concentration to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
Incubate the plates at 26°C for 72 hours.
-
Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength (typically 570 nm excitation and 590 nm emission for fluorescence).
-
Calculate the percentage of inhibition for each concentration relative to the negative control and determine the IC50 value using a dose-response curve.
In Vitro Anti-amastigote Activity Assay
This protocol describes the method for assessing the efficacy of compounds against intracellular L. amazonensis amastigotes within macrophages.
Materials:
-
Murine macrophages (e.g., J774.A1 cell line).
-
RPMI-1640 medium supplemented with 10% FBS.
-
Leishmania amazonensis stationary-phase promastigotes.
-
Test compounds.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Seed macrophages into 24-well plates containing glass coverslips at a density of 1 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the wells with pre-warmed RPMI-1640 to remove non-internalized promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
After incubation, fix the coverslips with methanol and stain with Giemsa.
-
Examine the coverslips under a microscope and determine the number of amastigotes per 100 macrophages for each compound concentration.
-
Calculate the percentage of inhibition and the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by ivermectin in L. amazonensis and the general experimental workflow for its evaluation.
References
- 1. Ivermectin and curcumin cause plasma membrane rigidity in Leishmania amazonensis due to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
assessing the cytotoxicity of "2,3-Dehydro-3,4-dihydro ivermectin" versus ivermectin
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of 2,3-Dehydro-3,4-dihydro ivermectin and its parent compound, ivermectin. The data presented is compiled from published experimental findings to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds.
Quantitative Cytotoxicity Data
A head-to-head comparison of the cytotoxic effects of this compound and ivermectin on murine macrophages reveals a significant difference in their toxicity profiles. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a clear quantitative measure of cytotoxicity.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Murine Macrophages | MTT Assay | 65.5 | [1] |
| Ivermectin | Murine Macrophages | MTT Assay | >100 | [1] |
Note: A higher IC50 value indicates lower cytotoxicity.
Experimental Protocols
The following section details the methodology used to obtain the comparative cytotoxicity data.
Macrophage Cytotoxicity Assay
Objective: To determine the cytotoxic effect of the test compounds on murine macrophages.
Cell Line: Peritoneal macrophages harvested from Swiss mice.
Methodology:
-
Macrophage Harvesting: Peritoneal macrophages were obtained from Swiss mice four days after intraperitoneal injection with a 3% thioglycollate medium. The cells were washed with RPMI 1640 medium.
-
Cell Seeding: The washed macrophages were resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine. The cells were then plated at a density of 3 x 10^5 cells per well in 96-well plates.
-
Compound Incubation: The plated macrophages were incubated for 24 hours with various concentrations of this compound and ivermectin.
-
MTT Assay: After the 24-hour incubation period, the viability of the macrophages was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Data Analysis: The results were expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in cytotoxicity assessment and the known signaling pathways affected by ivermectin, the following diagrams are provided.
Caption: Workflow of the macrophage cytotoxicity assay.
Ivermectin has been shown to induce immunotoxicity in macrophages through the activation of the NF-κB signaling pathway[2][3]. Furthermore, it can trigger autophagy in RAW264.7 macrophage-like cells via the AMPK/mTOR signaling pathway[4][5][6].
Caption: Ivermectin's influence on macrophage signaling.
Summary of Findings
The available data indicates that this compound exhibits lower cytotoxicity towards murine macrophages compared to its parent compound, ivermectin[1]. This is evidenced by its higher IC50 value. While the direct cytotoxic mechanisms of this compound have not been extensively elucidated, ivermectin is known to modulate key signaling pathways in macrophages, including the NF-κB and AMPK/mTOR pathways, leading to pro-inflammatory responses and autophagy, respectively[2][3][4][5][6]. These findings provide a valuable baseline for further investigation into the therapeutic potential and safety profile of this compound.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunotoxicity induced by Ivermectin is associated with NF-κB signaling pathway on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells [ouci.dntb.gov.ua]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of "2,3-Dehydro-3,4-dihydro ivermectin," a known impurity and analog of the broad-spectrum antiparasitic agent, ivermectin.[1] The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of both methods to aid in the selection of the most suitable technique for specific research and quality control needs.
Principles of a Cross-Validation Approach
References
Establishing the Impurity Profile of Ivermectin Drug Substance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing the impurity profile of ivermectin drug substance. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate techniques and implementing robust experimental protocols for impurity identification, quantification, and control. The information presented is supported by experimental data from various studies.
Ivermectin, a semi-synthetic macrocyclic lactone, is a potent antiparasitic agent.[1][2][3] Its complex structure, a mixture of no less than 90% 22,23-dihydroavermectin B1a (H2B1a) and no more than 10% 22,23-dihydroavermectin B1b (H2B1b), presents a significant challenge in impurity profiling.[4] A thorough understanding of its impurity profile, including both process-related impurities and degradation products, is crucial for ensuring the quality, safety, and efficacy of the final drug product.[5][6]
Comparison of Analytical Techniques for Ivermectin Impurity Profiling
The most common analytical techniques for ivermectin impurity profiling are based on chromatography and spectroscopy.[1] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse methods for separation and quantification, often coupled with Mass Spectrometry (MS) for identification and structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive structural characterization of isolated impurities.[1][4]
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC/UPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Robust, reproducible, high resolution, well-established methods available.[7][8] | May require derivatization for detection of certain impurities, co-elution can be an issue.[7] | Routine quality control, quantification of known impurities, stability testing. |
| LC-MS/MS | Combines the separation power of LC with the mass analysis capabilities of MS. | High sensitivity and selectivity, provides molecular weight and structural information.[1] | Matrix effects can suppress ionization, higher instrument cost and complexity. | Identification of unknown impurities, characterization of degradation products.[2][3] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information for definitive identification of impurities.[1][4] | Lower sensitivity compared to MS, requires isolation of impurities.[4] | Structure elucidation of isolated process impurities and degradation products.[4] |
| HPTLC | Planar chromatography with a high-performance stationary phase. | High sample throughput, cost-effective. | Lower resolution and sensitivity compared to HPLC. | Screening of raw materials and finished products. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the analysis of ivermectin impurities.
| Impurity/Parameter | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reported Levels |
| Ivermectin Assay | RP-HPLC | - | - | 90.0% - 110.0% of labeled amount[9] |
| Any peak with RRT 1.3-1.5 | RP-HPLC | - | - | Not more than 3.0%[9] |
| General Impurities | RP-HPLC | 0.2 µg/mL[10] | 0.6 µg/mL[10] | - |
| Ivermectin & Praziquantel | RP-HPLC | 0.010 µg/mL (Ivermectin) | 0.033 µg/mL (Ivermectin) | - |
| 8a-oxo-H2B1a | USP Method | - | - | Up to 2.0% tolerated[11] |
Experimental Protocols
RP-HPLC Method for Identification and Assay of Ivermectin and its Related Substances
This protocol is based on a validated stability-indicating HPLC method.[10]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Zorbax Extend-C18 column (150 mm × 4.6 mm i.d., 3.5-μm particle size).[10]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ivermectin Reference Standard
Chromatographic Conditions:
-
Mobile Phase A: Water[10]
-
Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[10]
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70-90% B
-
20-25 min: 90% B
-
25-26 min: 90-70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.5 mL/min[10]
-
Column Temperature: 30 °C[10]
-
Detection Wavelength: 245 nm[10]
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Ivermectin Reference Standard in the mobile phase at a concentration of 0.6 mg/mL.
-
Sample Solution Preparation: Prepare a sample solution of the ivermectin drug substance in the mobile phase at a concentration of 0.6 mg/mL.
-
Chromatography: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Analysis: Identify the ivermectin peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the assay of ivermectin and the percentage of related substances.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form during storage and handling.[2][3] These studies are typically performed under various stress conditions as per ICH guidelines.[2][12]
Stress Conditions:
-
Acidic Hydrolysis: 0.05 M HCl for 5 hours.[12]
-
Alkaline Hydrolysis: 0.025 M NaOH for 1 hour.[12]
-
Oxidative Degradation: 5% H2O2 for 21 hours.[12]
-
Thermal Degradation: Solid drug substance at 80 °C for 7 days.[12]
-
Photolytic Degradation: Solid drug substance exposed to light irradiation (1.10 W/m²).[12]
Procedure:
-
Expose the ivermectin drug substance to the stress conditions outlined above.
-
At appropriate time points, withdraw samples and dilute with a suitable solvent to the target concentration.
-
Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to separate and identify the degradation products.
Visualizations
Caption: Workflow for establishing the impurity profile of ivermectin.
Caption: Relationship between key analytical techniques for impurity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. X-MOL [x-mol.net]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. veeprho.com [veeprho.com]
- 6. wjpls.org [wjpls.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Ivermectin Paste | USP-NF [uspnf.com]
- 10. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciensano.be [sciensano.be]
- 12. tandfonline.com [tandfonline.com]
A Researcher's Guide to Reference Standards for the Analysis of 2,3-Dehydro-3,4-dihydro ivermectin
For researchers and drug development professionals engaged in the analysis of ivermectin and its related compounds, the selection of an appropriate reference standard for impurities such as 2,3-Dehydro-3,4-dihydro ivermectin is a critical step in method validation and ensuring the accuracy of analytical results. This guide provides a comparative overview of available reference standards and analytical methodologies to support these efforts.
Comparison of Available Reference Standards
| Reference Standard | Supplier(s) | Purity | Certification | Intended Use |
| This compound | LGC Standards, AbMole BioScience, MedchemExpress.com, ANEXIB Chemicals | >85% (LGC Standards); Not specified by others[1][2][3] | None specified | Identification, peak marking, and semi-quantitative analysis of the impurity. |
| Ivermectin (Certified Reference Material) | Supelco (Sigma-Aldrich) | High purity | ISO 17034 and ISO/IEC 17025 certified; traceable to USP and EP primary standards | System suitability testing, method validation (linearity, accuracy, precision), and quantitative analysis of the main component. |
Performance Comparison of Analytical Methods
The analysis of ivermectin and its impurities is predominantly carried out using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity and selectivity. The following tables summarize the performance of various published methods.
RP-HPLC Methods
| Parameter | Method 1[4] | Method 2[5] | Method 3[6] |
| Column | INERTSIL C-18 ODS | Zorbax Extend-C18 | Zorbax Extend-C18 |
| Mobile Phase | Acetonitrile and Methanol | A: Water; B: Acetonitrile/Methanol (85/15, v/v) | A: Water; B: Acetonitrile/Methanol (85/15, v/v) |
| Flow Rate | 1 mL/min | 1.5 mL/min | 1.5 mL/min |
| Detection | UV at 245 nm | UV at 245 nm | UV at 245 nm |
| Linearity (µg/mL) | 1-32 | - | 0.1-150% of 0.6 mg/mL |
| LOD (µg/mL) | 2.93 | 0.3 | 0.2 |
| LOQ (µg/mL) | 8.79 | 1.0 | 0.6 |
LC-MS/MS Method
| Parameter | Method 4[7] |
| Column | Not Specified |
| Mobile Phase | Not Specified |
| Flow Rate | 1.2 mL/min |
| Detection | Diode Array Detector (DAD) at 245 nm |
| Linearity (mg/kg) | 0.5 - 12.5 |
| LOD (mg/kg) | Not Specified |
| LOQ (mg/kg) | 0.5 (solid matrices), 0.1 (water) |
Experimental Protocols
General RP-HPLC Method for Ivermectin and Impurities
This protocol is a generalized procedure based on common parameters from published methods[4][5][6].
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent such as acetonitrile or methanol. A common starting point is a mixture of acetonitrile and water.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at 245 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
-
Standard Preparation:
-
Prepare a stock solution of the "this compound" reference standard in the same solvent as the sample.
-
Prepare a stock solution of a certified Ivermectin reference standard.
-
-
Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.
Validation Workflow for Analytical Method
The following diagram illustrates a typical workflow for the validation of an analytical method for ivermectin and its impurities using reference standards.
Caption: Workflow for analytical method validation.
References
- 1. This compound (Mixture of Diastereomers)>85% [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anexib.com [anexib.com]
- 4. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for Inter-Laboratory Comparison of 2,3-Dehydro-3,4-dihydro ivermectin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for an inter-laboratory comparison study on the quantification of 2,3-Dehydro-3,4-dihydro ivermectin, a potential impurity or degradation product of ivermectin. The objective of such a study would be to assess the proficiency of participating laboratories in accurately quantifying this specific analyte and to evaluate the reproducibility of analytical methods. Given the importance of controlling impurities in pharmaceutical products, establishing reliable and consistent analytical procedures is paramount for ensuring drug safety and efficacy.
Ivermectin is a widely used broad-spectrum antiparasitic agent.[1] The identification and control of its impurities are critical aspects of quality control in the pharmaceutical industry. While numerous analytical methods exist for the quantification of ivermectin and its related substances, a dedicated inter-laboratory comparison for this compound would provide valuable data on method performance across different laboratories.
Hypothetical Inter-Laboratory Study Design
An inter-laboratory study, also known as a round-robin test or proficiency testing, would involve distributing a set of homogeneous and stable test samples to multiple laboratories for analysis. The results would then be statistically analyzed to assess the level of agreement between the participating laboratories.
Workflow for a Proposed Inter-Laboratory Comparison:
Caption: Proposed workflow for an inter-laboratory comparison study.
Experimental Protocols
The following outlines a recommended experimental protocol based on established analytical techniques for ivermectin and its impurities.[2][3][4][5][6] Participating laboratories would be instructed to follow this protocol closely to ensure consistency in the data generated.
Materials and Reagents
-
Ivermectin Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Test samples provided by the coordinating body.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Alternatively, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system could be used for higher sensitivity and selectivity.[2]
Chromatographic Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and methanol.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 245 nm[3]
-
Injection Volume: 10 µL[3]
Sample Preparation
-
Accurately weigh a specified amount of the provided test sample.
-
Dissolve the sample in a suitable diluent (e.g., methanol) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation
-
Prepare a stock solution of the this compound reference standard in the diluent.
-
Perform serial dilutions to create a series of calibration standards at different concentrations.
Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Quantify the amount of this compound in the test samples by interpolating their peak areas from the calibration curve.
Data Presentation
The results from the participating laboratories would be collected and summarized in clear, structured tables for easy comparison. The identity of each laboratory would be anonymized.
Table 1: Reported Concentrations of this compound in Test Sample A
| Laboratory Code | Reported Concentration (µg/mL) | Deviation from the Mean (%) |
| Lab-01 | 10.2 | +2.0 |
| Lab-02 | 9.8 | -2.0 |
| Lab-03 | 10.5 | +5.0 |
| Lab-04 | 9.5 | -5.0 |
| ... | ... | ... |
| Mean | 10.0 | |
| Std. Dev. | 0.41 | |
| RSD (%) | 4.1 |
Table 2: Summary of Analytical Method Parameters Used by Participating Laboratories (if variations are allowed)
| Laboratory Code | Column Type | Mobile Phase Composition | Detection Wavelength (nm) |
| Lab-01 | C18 | Acetonitrile:Water (80:20) | 245 |
| Lab-02 | Phenyl | Methanol:Water (85:15) | 254 |
| Lab-03 | C18 | Acetonitrile:Methanol (60:40) | 245 |
| Lab-04 | C8 | Acetonitrile:Water with 0.1% Formic Acid | 245 |
| ... | ... | ... | ... |
Logical Relationship for Method Validation
A crucial part of any quantitative analysis is method validation. The following diagram illustrates the logical flow of key validation parameters as per ICH guidelines.[6]
Caption: Key parameters for analytical method validation.
Conclusion
An inter-laboratory comparison for the quantification of this compound would be a valuable exercise for the pharmaceutical industry. It would help in standardizing the analytical methodology, identifying potential issues in laboratory procedures, and ultimately contribute to ensuring the quality and safety of ivermectin-containing products. This proposed framework provides a starting point for organizing such a study. Laboratories interested in participating in or organizing such a program are encouraged to contact proficiency testing providers like AOAC International or Envirocare Labs.[9][10]
References
- 1. 696. Ivermectin (WHO Food Additives Series 27) [inchem.org]
- 2. Ivermectin: A Critical Review on Characteristics, Properties, and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 7. This compound (Mixture of Diastereomers)>85% [lgcstandards.com]
- 8. This compound (Mixture of Diastereomers)>85% [lgcstandards.com]
- 9. aoac.org [aoac.org]
- 10. International Proficiency Testing Provider [proficiencytesting.in]
Specificity of Analytical Methods for Ivermectin in the Presence of its Degradation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ivermectin in the presence of its degradation products is paramount for ensuring the quality, stability, and efficacy of pharmaceutical formulations. This guide provides a comparative analysis of various analytical methods, focusing on their specificity in distinguishing ivermectin from its degradants. The information presented is compiled from published research and offers a comprehensive overview of stability-indicating analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Method Performance
The choice of an analytical method for a stability-indicating assay of ivermectin depends on a balance of factors including specificity, sensitivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of commonly employed methods, providing a clear comparison of their quantitative capabilities.
Table 1: Performance Characteristics of HPLC Methods for Ivermectin Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Linearity Range | 1-3 µg/mL | 1-32 µg/mL | 0.1-150% of 0.6 mg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9798 | > 0.999 |
| Limit of Detection (LOD) | 0.010 µg/mL[1] | 2.93 µg/mL[2] | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.033 µg/mL[1] | 8.79 µg/mL[2] | 0.6 µg/mL |
| Accuracy (% Recovery) | 99.51%[1] | - | 98.0-102.0% |
| Precision (% RSD) | < 1.0%[1] | Intraday: 1.352, Interday: 1.589[2] | < 2.0% |
| Specificity | Able to separate from degradation products[1] | Selective for ivermectin | Adequately separates degradation products |
Table 2: Performance Characteristics of HPTLC Methods for Ivermectin Analysis
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Linearity Range | 400-800 µg/mL | - |
| Correlation Coefficient (r²) | 0.9975 | 0.9989[3][4] |
| Limit of Detection (LOD) | - | 8.22 ng/spot[3][4] |
| Limit of Quantitation (LOQ) | - | 24.9 ng/spot[3][4] |
| Accuracy (% Recovery) | 98.67 ± 0.50% | 98.25-100.16%[3][4] |
| Precision (% RSD) | < 2% | ≤ 2.21%[3][4] |
| Specificity | Separates drug from degradation products | Selective in the presence of degradants[3][4] |
Table 3: Performance Characteristics of LC-MS/MS Method for Ivermectin Analysis
| Parameter | LC-MS/MS Method |
| Linearity Range | 0.1-1000 ng/mL[5][6] |
| Correlation Coefficient (r²) | - |
| Limit of Detection (LOD) | - |
| Limit of Quantitation (LOQ) | 0.1 ng/mL[5] |
| Accuracy (% Recovery) | Within ± 15% of nominal values |
| Precision (% RSD) | ≤ 15% |
| Specificity | No coeluting peaks >20% of LLOQ observed[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for forced degradation studies and the subsequent analysis of ivermectin and its degradation products by HPLC and HPTLC.
Forced Degradation of Ivermectin
To assess the stability-indicating nature of an analytical method, ivermectin is subjected to forced degradation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Acid Degradation:
-
Dissolve a known concentration of ivermectin in a suitable solvent (e.g., methanol).
-
Add 0.1 N hydrochloric acid.
-
Reflux the solution for a specified period (e.g., 8 hours).
-
Neutralize the solution with 0.1 N sodium hydroxide.
-
Dilute to a known concentration with the mobile phase before analysis.
2. Base Degradation:
-
Dissolve a known concentration of ivermectin in a suitable solvent.
-
Add 0.1 N sodium hydroxide.
-
Reflux the solution for a specified period (e.g., 8 hours).
-
Neutralize the solution with 0.1 N hydrochloric acid.
-
Dilute to a known concentration with the mobile phase.
3. Oxidative Degradation:
-
Dissolve a known concentration of ivermectin in a suitable solvent.
-
Add 30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a known concentration with the mobile phase.
4. Thermal Degradation:
-
Place the solid ivermectin drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined duration (e.g., 24 hours).
-
Dissolve the heat-treated sample in the mobile phase to a known concentration.
5. Photolytic Degradation:
-
Expose the solid ivermectin drug substance to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
-
Alternatively, expose a solution of ivermectin to direct sunlight.
-
Dissolve the exposed sample in the mobile phase to a known concentration.
Stability-Indicating HPLC Method
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Zorbax Extend-C18, 150 mm × 4.6 mm, 3.5-µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of water (as mobile phase A) and a combination of acetonitrile and methanol (e.g., 85:15 v/v, as mobile phase B).
-
Flow Rate: Typically around 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C.
-
Detection: UV detection is commonly performed at 245 nm.
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is confirmed by the ability of the method to resolve the ivermectin peak from all potential degradation product peaks.
Stability-Indicating HPTLC Method
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A common mobile phase is a mixture of n-hexane, acetone, and ethyl acetate (e.g., 6.5:3.5:0.1 v/v/v)[3][4].
-
Application: Apply the sample and standard solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate at a wavelength of 247 nm[3][4].
Method Validation: Similar to the HPLC method, the HPTLC method must be validated for its specificity, linearity, accuracy, precision, LOD, and LOQ. The specificity is established by demonstrating that the degradation products do not interfere with the quantification of ivermectin, as indicated by well-separated bands with different Rf values.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijddr.in [ijddr.in]
- 5. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparing the in vitro metabolic stability of ivermectin and "2,3-Dehydro-3,4-dihydro ivermectin"
A comprehensive guide for researchers and drug development professionals on the in vitro metabolic profile of the broad-spectrum antiparasitic agent, ivermectin. This document provides a detailed comparison of the metabolic stability of ivermectin and its primary metabolites, supported by experimental data and protocols.
While a direct comparative study on the in vitro metabolic stability of ivermectin and its analogue "2,3-Dehydro-3,4-dihydro ivermectin" is not available in the current scientific literature, a wealth of data exists regarding the metabolic fate of ivermectin itself. This guide focuses on comparing the stability of the parent drug, ivermectin, to that of its major metabolites, providing valuable insights for drug development and pharmacokinetic studies.
Ivermectin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[1][2] In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for its biotransformation, with minor contributions from CYP3A5, CYP2D6, and CYP2E1.[1][2] The primary metabolic pathways include O-demethylation and hydroxylation, leading to the formation of several metabolites.[2]
Comparative Metabolic Stability Data
The following table summarizes the available quantitative data on the half-life of ivermectin and its key metabolites. A longer half-life is indicative of greater metabolic stability.
| Compound | Metabolite ID | Half-life (t½) in hours (mean ± SD) |
| Ivermectin (Parent Drug) | - | 38.9 ± 20.8 |
| 3''-O-desmethyl-H2B1a | M1 | 54.2 ± 4.7 |
| 3''-O-desmethyl, 4-hydroxy-H2B1a | M4 | 57.5 ± 13.2 |
Data sourced from a pharmacokinetic study in healthy volunteers.[1][3]
Experimental Protocols
A generalized experimental protocol for determining the in vitro metabolic stability of a compound like ivermectin using human liver microsomes is described below. This protocol is a composite of standard methodologies reported in the literature.[4][5][6][7][8][9]
Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes to calculate parameters such as half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test compound (e.g., Ivermectin)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.[4]
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.[4][7]
-
Prepare the NADPH regenerating system solution in buffer.
-
-
Incubation:
-
Add the test compound to the wells of a 96-well plate.
-
Add the diluted human liver microsomes to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mercell.com [mercell.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. mttlab.eu [mttlab.eu]
- 8. Evaluation of in vitro drug-drug interactions of ivermectin and antimalarial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dehydro-3,4-dihydro ivermectin: A Comprehensive Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling 2,3-Dehydro-3,4-dihydro ivermectin now have a comprehensive guide for its proper and safe disposal. This document outlines essential safety protocols, logistical procedures, and detailed methodologies for the disposal of this potent anthelmintic compound, emphasizing environmental protection and laboratory safety. Due to its classification as very toxic to aquatic life with long-lasting effects, strict adherence to these guidelines is paramount.[1]
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3][4][5][6] This ensures complete and contained destruction of the compound, mitigating the risk of environmental contamination. For spills or residual decontamination of surfaces and equipment, scrubbing with alcohol is advised.[1]
In situations where direct disposal through a licensed facility is not immediately feasible, or as a pre-treatment step, chemical degradation can be employed to reduce the compound's toxicity. It is important to note that the following protocols have been established for ivermectin and are presumed to be effective for its dehydro-dihydro derivative due to structural similarities. Laboratory personnel must validate these methods for their specific waste streams.
Quantitative Data on Ivermectin Degradation
The following table summarizes the efficacy of various chemical degradation methods for ivermectin. These methods highlight the compound's susceptibility to hydrolysis and oxidation.[2][6][7]
| Degradation Method | Reagents | Conditions | Efficiency | Time |
| Fenton Oxidation | Fe²⁺/H₂O₂ | [Fe²⁺]: 0.25-1.0 mmol L⁻¹[H₂O₂]: 0.5-10.0 mmol L⁻¹ | 90% | 600 seconds |
| Photo-Fenton Oxidation | Fe²⁺/H₂O₂/UV Light | Same as Fenton | 99% | 600 seconds |
| Photocatalysis | TiO₂/UV Light | [TiO₂]: 2.0 g L⁻¹ | ~90% | 5 hours |
| Acid Hydrolysis | 0.01M - 0.1M HCl | 36-37°C | Degradation observed | 3 hours |
| Alkaline Hydrolysis | 0.2M NaOH in Methanol | 21-24°C | Degradation observed | 930 minutes |
Experimental Protocols for Chemical Degradation
The following are detailed methodologies for the key degradation experiments. These should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
1. Fenton and Photo-Fenton Oxidation Protocol
This protocol is adapted from studies on ivermectin degradation and is highly effective.[8]
-
Objective: To degrade this compound in an aqueous solution using Fenton or photo-Fenton reagents.
-
Materials:
-
Waste solution of this compound.
-
Ferrous sulfate (FeSO₄).
-
Hydrogen peroxide (H₂O₂, 30%).
-
Sulfuric acid (H₂SO₄) for pH adjustment.
-
Sodium hydroxide (NaOH) for neutralization.
-
(For Photo-Fenton) UV lamp.
-
-
Procedure:
-
Transfer the waste solution containing this compound to a suitable reaction vessel.
-
Adjust the pH of the solution to approximately 3.0 using sulfuric acid.
-
Add ferrous sulfate to achieve a final concentration between 0.25 and 1.0 mmol L⁻¹.
-
Slowly add hydrogen peroxide to a final concentration between 0.5 and 10.0 mmol L⁻¹.
-
For photo-Fenton, irradiate the solution with a UV lamp.
-
Allow the reaction to proceed for at least 600 seconds.
-
After the reaction is complete, neutralize the solution with sodium hydroxide.
-
Dispose of the treated solution in accordance with local regulations for neutralized chemical waste.
-
2. Acid and Alkaline Hydrolysis Protocol
This protocol is based on forced degradation studies for ivermectin.[7][9]
-
Objective: To hydrolyze this compound into less potent degradation products.
-
Materials:
-
Waste solution of this compound.
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH).
-
Methanol (if the waste is not already in a suitable solvent).
-
-
Procedure for Acid Hydrolysis:
-
Prepare a solution of the waste material in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of hydrochloric acid to achieve a final concentration of 0.1M.
-
Heat the solution to 36-37°C and maintain for 3 hours.
-
Cool the solution and neutralize with a suitable base.
-
Dispose of the neutralized solution according to institutional guidelines.
-
-
Procedure for Alkaline Hydrolysis:
-
Prepare a solution of the waste material in methanol.
-
Add an aqueous solution of sodium hydroxide to achieve a final concentration of 0.2M.
-
Maintain the solution at room temperature (21-24°C) for a minimum of 930 minutes.
-
Neutralize the solution with a suitable acid.
-
Dispose of the neutralized solution according to institutional guidelines.
-
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, research institutions can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment.
References
- 1. Aspects of decontamination of ivermectin and praziquantel from environmental waters using advanced oxidation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Removal of ivermectin from aqueous media using commercial, bentonite-based organophilic clay as an adsorbent | Clay Minerals | Cambridge Core [cambridge.org]
- 5. CN106692061A - Self-emulsifying solid preparation containing ivermectin drug - Google Patents [patents.google.com]
- 6. ijddr.in [ijddr.in]
- 7. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN106692054A - Preparation of ivermectin pharmaceutical liquid preparation capable of resisting acid catalytic degradation - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
